FT671-R
Description
Properties
Molecular Formula |
C24H23F4N7O3 |
|---|---|
Molecular Weight |
533.49 |
IUPAC Name |
(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m1/s1 |
InChI Key |
BLSNYSFLZAWBIV-GOSISDBHSA-N |
SMILES |
O=C1C2=C(N(C3=CC=C(F)C=C3)N=C2)N=CN1CC4(O)CCN(C(C[C@@H](N5N=C(F)C=C5)C(F)F)=O)CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FT671R; FT671 R; FT671-R |
Origin of Product |
United States |
Foundational & Exploratory
The Decisive Role of Chirality: An In-depth Technical Guide to the Biological Activity of FT671, a Potent S-Isomer USP7 Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the biological activity of FT671, a highly potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). A critical aspect of FT671's pharmacology is its stereochemistry; the molecule is the (S)-isomer, a specific three-dimensional arrangement that dictates its potent inhibitory effects. While direct comparative biological data for the corresponding (R)-isomer is not publicly available, this guide will delve into the profound importance of stereoisomerism in drug design and elucidate the well-characterized biological activity of the active S-isomer, FT671.
The Principle of Stereochemical Precision in Drug Efficacy
In pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a paramount determinant of its biological function. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other, akin to a key fitting into a specific lock.
The practice of developing a single enantiomer from a previously racemic mixture (a 50:50 mixture of both enantiomers) is known as "chiral switching". This strategy can lead to drugs with improved therapeutic indices, offering greater potency, selectivity, and reduced side effects. While data on the R-isomer of FT671 is not available, the high potency of the S-isomer strongly suggests a stereospecific interaction with its target, USP7.
FT671 (S-isomer): A Targeted Inhibitor of the Deubiquitinase USP7
FT671 is the (S)-enantiomer of 5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. It functions as a potent, non-covalent, and selective inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis.
Mechanism of Action: Rescuing the Guardian of the Genome
The primary mechanism of action of FT671 involves the inhibition of USP7's deubiquitinase activity. This leads to the destabilization of several key USP7 substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][2][3][4] By inhibiting USP7, FT671 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1][2]
Elevated p53 levels, in turn, activate the transcription of p53 target genes, including those involved in cell cycle arrest (such as CDKN1A, which encodes p21) and apoptosis (such as BBC3, which encodes PUMA).[1][2][5] This cascade of events ultimately leads to the suppression of tumor growth.[1][6]
Quantitative Biological Activity of FT671 (S-isomer)
FT671 demonstrates potent and selective inhibition of USP7 both in biochemical and cellular assays. Its high affinity and specificity underscore the importance of its specific stereochemical configuration.
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 52 nM | USP7 Catalytic Domain (in vitro) | [2][5] |
| K_d | 65 nM | USP7 Catalytic Domain | [2][5] |
| Cell Proliferation IC₅₀ | 33 nM | MM.1S (Multiple Myeloma) cells | [6] |
Table 1: Summary of the in vitro and cellular potency of FT671 (S-isomer).
In cellular contexts, FT671 has been shown to increase p53 protein levels in various cancer cell lines, including colorectal carcinoma (HCT116) and bone osteosarcoma (U2OS).[1][2] This leads to the induction of p53 target genes and ultimately results in growth arrest and apoptosis.[1] Furthermore, FT671 has demonstrated significant dose-dependent tumor growth inhibition in in vivo xenograft models using MM.1S multiple myeloma cells, with good tolerance at therapeutic doses.[1][6]
Experimental Protocols for Assessing FT671 Activity
The following are standardized protocols for evaluating the biological activity of USP7 inhibitors like FT671.
In Vitro USP7 Inhibition Assay (Ubiquitin-Rhodamine 110)
This assay quantifies the enzymatic activity of USP7 by measuring the cleavage of a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of FT671 in DMSO.
-
Dilute recombinant human USP7 enzyme and Ubiquitin-Rhodamine 110 substrate in assay buffer.
-
-
Assay Procedure:
-
Add the FT671 dilutions to a 384-well plate.
-
Add the USP7 enzyme solution to each well and incubate.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Monitor the increase in fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each FT671 concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that FT671 directly binds to USP7 within a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat cultured cells (e.g., HCT116) with FT671 or a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release soluble proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble USP7 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble USP7 against the temperature for both FT671-treated and vehicle-treated samples. A shift in the melting curve for the FT671-treated sample indicates direct target engagement.
-
Western Blotting for p53 and MDM2 Levels
This protocol is used to assess the downstream effects of FT671 on the stability of p53 and MDM2.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U2OS, HCT116) and allow them to adhere.
-
Treat the cells with various concentrations of FT671 for a specified time.
-
-
Protein Extraction:
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, MDM2, and a loading control (e.g., actin).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of p53 and MDM2 in FT671-treated cells compared to controls.
-
Conclusion and Future Perspectives
FT671, the S-isomer of a potent pyrazolopyrimidinone derivative, stands out as a highly selective and effective inhibitor of USP7. Its mechanism of action, centered on the stabilization of the p53 tumor suppressor, provides a strong rationale for its development as an anti-cancer therapeutic. The extensive preclinical data for FT671 highlights the critical importance of stereochemistry in achieving high-affinity and specific interactions with its biological target.
While the biological activity of the R-isomer of FT671 remains uncharacterized in the public domain, the principles of stereopharmacology suggest that it would likely exhibit significantly lower potency, if any, against USP7. The precise fit of the S-isomer into the dynamic binding pocket of USP7 is a testament to the power of structure-based drug design and the necessity of considering stereoisomerism in the development of targeted therapies. Future research could involve the synthesis and evaluation of the R-isomer to definitively confirm the stereospecificity of USP7 inhibition and to further validate the therapeutic potential of the S-enantiomer, FT671.
References
- Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors.
- Kategaya, L., et al. (2017). FT671 is a novel and selective non-covalent inhibitor of USP7 that elevates p53 and causes tumor growth inhibition. Cancer Research, 77(13_Supplement), 3345-3345.
- FT671, a USP7 Inhibitor, Increases p53 Expression. (2019). Network of Cancer Research.
- FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS. (n.d.).
- Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. (2021). MDPI.
- FT671 | MedChemExpress. (n.d.).
- Physiological response to USP7 specific inhibitor FT671 a, MM.1S cells... (n.d.).
Sources
- 1. Synthesis and biological evaluation of (-)-dictyostatin and stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
High-Precision Targeting of the USP7-MDM2-p53 Axis
A Technical Guide to FT671-R (CAS 1959551-27-9)[1]
Executive Summary
FT671-R (CAS 1959551-27-9) represents a paradigm shift in the chemical inhibition of Deubiquitinases (DUBs).[1] Unlike earlier generations of covalent, promiscuous DUB inhibitors, FT671-R is a non-covalent, highly selective small molecule targeting the catalytic domain of Ubiquitin-Specific Protease 7 (USP7/HAUSP).[1]
This guide provides a rigorous experimental framework for researchers utilizing FT671-R to modulate the USP7-MDM2-p53 axis.[1] It moves beyond basic datasheets to offer field-proven protocols for validating target engagement and assessing pharmacodynamic efficacy in oncology models.[1]
Part 1: Chemical & Mechanistic Profile[1][2]
1.1 The Molecule
FT671-R is the R-enantiomer of the FT671 scaffold.[1][2] It is distinct from its enantiomer (FT671-S) and other USP7 inhibitors due to its unique binding mode.[1] It does not rely on cysteine modification (covalent attachment) but rather occupies a dynamic pocket near the catalytic center, locking the enzyme in an auto-inhibited, inactive conformation.[1]
| Property | Specification |
| Compound Name | FT671-R (FT671 R-isomer) |
| CAS Number | 1959551-27-9 |
| Molecular Formula | C₂₄H₂₃F₄N₇O₃ |
| Molecular Weight | 533.48 g/mol |
| Primary Target | USP7 (Catalytic Domain) |
| Binding Mode | Non-covalent, Reversible |
| IC₅₀ (Enzymatic) | ~52 nM |
| K_d (Binding) | ~65 nM |
| Solubility | DMSO (>50 mg/mL); Insoluble in water |
1.2 Mechanism of Action: The "Molecular Glue" of Auto-Inhibition
FT671-R functions by exploiting the plasticity of the USP7 catalytic domain.[1]
-
Entry: The molecule enters the ubiquitin-binding pocket.[1]
-
Stabilization: It interacts with residues normally involved in the transition state, but instead of facilitating catalysis, it stabilizes a misaligned conformation of the catalytic triad (Cys223, His464, Asp481).[1]
-
Outcome: This prevents ubiquitin cleavage from specific substrates, most notably MDM2 .[1][3]
The Downstream Cascade:
-
Normal State: USP7 deubiquitinates MDM2
MDM2 is stable MDM2 ubiquitinates p53 p53 degraded.[1] -
FT671-R State: USP7 Inhibited
MDM2 is ubiquitinated (auto-ubiquitination) & degraded p53 accumulates Apoptosis/Arrest.[1]
Part 2: Experimental Framework
2.1 Visualization of the Signaling Axis
The following diagram illustrates the logical flow of USP7 inhibition by FT671-R.
Caption: Schematic of the USP7-MDM2-p53 axis.[1][4][2][3][5][6][7][8][9][10][11] Red lines indicate inhibition; green lines indicate activation/accumulation.[1]
2.2 Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Validate that FT671-R physically engages USP7 inside living cells.[1] This is superior to simple Western blots as it proves intracellular binding, not just downstream consequences.[1]
Materials:
Step-by-Step Methodology:
-
Treatment: Seed cells at 70% confluence. Treat with 1 µM FT671-R or DMSO control for 1 hour at 37°C. (Note: Short incubation prevents protein level changes from confounding the thermal stability readout).
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat individual tubes for 3 minutes across a gradient (e.g., 40°C to 64°C).
-
Cooling: Incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.
-
Lysis: Thaw. Repeat freeze-thaw x2 to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C.
-
Analysis: Collect supernatant (soluble fraction).[1] Run SDS-PAGE and blot for USP7.[1]
-
Result: FT671-R bound to USP7 will shift the thermal aggregation curve to the right (stabilization), meaning soluble USP7 persists at higher temperatures compared to DMSO control.[1]
2.3 Protocol B: Pharmacodynamic Readout (Western Blot)
Objective: Confirm functional inhibition of the pathway.[1][4][3][9]
Key Markers:
-
USP7: Levels should remain relatively constant (unless a PROTAC is used).
-
MDM2: Decreased levels (due to auto-ubiquitination and degradation).[1] Note: In some contexts, p53 upregulation induces MDM2 transcription, creating a feedback loop.[1] However, the net protein stability is compromised.[1]
-
p21: Increased levels (transcriptional target of p53).[1][2][3]
Dosing Strategy:
-
Concentration: 0.1 µM – 10 µM dose response.[1]
-
Timepoint: 6 to 24 hours.[1] (p53 stabilization is rapid; p21 induction takes longer).[1]
Part 3: In Vivo Formulation & Handling[1]
For researchers moving to xenograft models (e.g., MM.1S or HCT116 xenografts), solubility is the primary challenge.[1]
Recommended Vehicle Formulation:
-
Option 1 (Standard): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]
-
Option 2 (Enhanced Solubility): 10% DMSO + 90% (20% SBE-β-CD in Saline).[1][11]
Dosing Regimen:
-
Effective Dose: 100 mg/kg to 200 mg/kg via oral gavage (PO).[1][3][5][8][9][11]
-
Frequency: Daily (QD).
-
Tolerability: FT671-R is generally well-tolerated with no significant weight loss reported at these doses in NOD-SCID mice [1].[1][9]
Part 4: Critical Validation Data
The following table summarizes the selectivity profile of FT671-R, distinguishing it from older inhibitors like P5091.[1]
| Target | FT671-R Activity (IC₅₀) | Competitor (P5091) Activity | Significance |
| USP7 | 52 nM | 4.2 µM | FT671-R is ~80x more potent.[1] |
| USP47 | > 10 µM | ~4.0 µM | USP47 is the closest homolog; FT671-R avoids it.[1] |
| USP2/5/10 | No Inhibition | Variable | High selectivity prevents off-target toxicity.[1] |
| DUB Panel (38 enzymes) | Specific to USP7 | Promiscuous | Validates FT671-R as a true chemical probe.[1] |
Part 5: Workflow Visualization
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate FT671-R binding.
References
-
Turnbull, A. P., Ioannidis, S., Krajewski, W. W., et al. (2017).[1][4][6][11] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[1][4][8][11] [Link]
-
Chemical Probes Portal. (2018).[1] FT671 Chemical Probe Review. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. (R)-FT671 supplier | CAS No :1959551-26-8 and 1959551-27-9| USP7 Inhibitor |AOBIOUS [aobious.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 6. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-FT671 | TargetMol [targetmol.com]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Deep Dive: FT671 Role in the p53 Stabilization Pathway
[1][2]
Executive Summary
FT671 is a potent, highly selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7) , also known as HAUSP.[1] Its primary pharmacological role is the destabilization of the E3 ubiquitin ligase MDM2 , which consequently leads to the stabilization and reactivation of the tumor suppressor p53 .[1]
This guide details the molecular mechanism of FT671, its specific role in the p53 pathway, and the experimental frameworks required to validate its activity.[1]
Critical Technical Note on Stereochemistry (FT671-R vs. FT671-S): FT671 is a chiral molecule containing a piperidine ring.[1] In high-precision chemical biology, the designation "FT671-R" refers to the (R)-enantiomer. [1] * Active Agent: Most literature and vendor data (e.g., Turnbull et al., Nature 2017) identify the specific enantiomer (often designated as the active configuration) as the potent USP7 inhibitor (
nM). [1] * Negative Control: The opposite enantiomer often serves as a crucial negative control to prove on-target specificity. [1] * Action: Ensure you confirm with your chemical vendor (e.g., AOBIOUS, MyBioSource) whether your "FT671-R" vial is the active inhibitor or the inactive control.[1] This guide assumes FT671 refers to the active USP7 inhibitor .[1]
Part 1: The Molecular Mechanism (The "Why")[2]
The USP7-MDM2-p53 Axis
To understand FT671's role, one must map the dysregulated signaling it corrects.[1] In many cancers, p53 is not mutated but is suppressed by high levels of MDM2.[1]
-
Normal State (p53 Suppression): MDM2 is an E3 ligase that ubiquitinates p53, marking it for proteasomal degradation.[1]
-
The USP7 Factor: USP7 is a deubiquitinase (DUB).[1][2][3][4][5] It removes ubiquitin chains from MDM2.[1] By deubiquitinating MDM2, USP7 prevents MDM2's auto-ubiquitination and degradation.[1]
-
Result: High USP7
High MDM2 Low p53.[1]
-
-
The FT671 Intervention: FT671 binds to the catalytic domain of USP7.[1][3][4][5][6][7]
Binding Kinetics
FT671 is unique compared to earlier covalent inhibitors (like FT827) because it is non-covalent .[1] It binds with high affinity (
Pathway Visualization
The following diagram illustrates the logical flow of the pathway and the node where FT671 intervenes.
Caption: FT671 inhibits USP7, breaking the stabilization loop of MDM2. Loss of MDM2 allows p53 to accumulate and trigger apoptotic signaling.[1]
Part 2: Experimental Protocols (The "How")
To scientifically validate FT671's role in your specific model, you must demonstrate two things: Target Engagement (it hits USP7) and Functional Consequence (p53 rises).[1]
Protocol A: Functional Validation via Western Blot
This is the gold standard for confirming the pathway mechanism.[1]
Objective: Observe the inverse relationship between MDM2 and p53 levels upon treatment.
Materials:
-
Cell Line: HCT116 (p53 WT) or U2OS (p53 WT).[1] Note: Do not use p53-null lines for functional readout.
-
Compound: FT671 (dissolved in DMSO).[1]
-
Antibodies: Anti-USP7, Anti-MDM2, Anti-p53, Anti-p21, Anti-GAPDH (loading control).[1]
Step-by-Step Workflow:
-
Seeding: Seed cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
-
Lysis:
-
Immunoblotting:
Protocol B: Cellular Thermal Shift Assay (CETSA)
Use this to prove FT671 is physically binding to USP7 inside the cell, not just causing non-specific stress.[1]
Workflow:
-
Treat live cells with 1 µM FT671 for 1 hour.[1]
-
Harvest cells and divide into aliquots.
-
Heat aliquots to a temperature gradient (
). -
Lyse cells (freeze-thaw).[1]
-
Centrifuge to remove precipitated (unbound/unstable) protein.[1]
-
Western blot supernatant for USP7.[1]
-
Result: FT671-bound USP7 will remain soluble at higher temperatures compared to DMSO-treated USP7 (Thermal Stabilization).[1]
Experimental Logic Diagram
Caption: Validation workflow. USP7 protein levels usually remain constant, while its activity drops, causing MDM2 loss and p53 gain.[1]
Part 3: Data Interpretation
When analyzing your results, use the following reference table to validate the efficacy of FT671.
| Marker | Expected Change (FT671 Treatment) | Mechanistic Explanation |
| USP7 | No Change | FT671 inhibits catalytic activity, not USP7 expression. |
| MDM2 | Decrease ( | Inhibition of USP7 prevents deubiquitination; MDM2 auto-ubiquitinates and degrades.[1][4][5] |
| p53 | Increase ( | Loss of MDM2 reduces p53 ubiquitination, extending p53 half-life.[1] |
| p21 | Increase ( | Downstream transcriptional target of stabilized p53; indicates functional activation.[1][4] |
| PUMA | Increase ( | Pro-apoptotic marker induced by p53.[1] |
Troubleshooting
-
Issue: p53 increases, but MDM2 does not decrease.
-
Cause: In some contexts, high p53 transcriptionally upregulates MDM2 mRNA, masking the protein degradation effect.[1]
-
Solution: Check MDM2 mRNA levels via qPCR (should be high) vs Protein levels (should be lower than expected for that mRNA level) or use Cycloheximide chase assays to measure half-life directly.
-
References
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors.[9][1][3][4][5][8][10][11] Nature, 550, 481–486.[9][1][3][4][5][11]
-
Colland, F., et al. (2009). Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells.[1] Molecular Cancer Therapeutics, 8(8), 2286-2295.[1]
-
Significance: Establishes the foundational biology of USP7 inhibition leading to p53 stabilization.[1]
-
-
Agathanggelou, A., et al. (2017). USP7: The Killer Cat.[1] Cancer Research, 77(21), 5701-5707.[1]
-
Significance: A comprehensive review of USP7 as a therapeutic target in the p53 pathway.[1]
-
-
Chemical Probes Portal: FT671.
-
Significance: Independent validation data and expert reviews on the selectivity of FT671.[1]
-
Sources
- 1. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 2. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mybiosource.com [mybiosource.com]
An In-Depth Technical Guide to the MDM2 Destabilization Mechanism of the USP7 Inhibitor FT671
Executive Summary
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, this crucial tumor-suppressive pathway is silenced by the overexpression of MDM2. A key protein responsible for maintaining MDM2 stability is the deubiquitinase (DUB) Ubiquitin-Specific Protease 7 (USP7). This guide provides an in-depth technical exploration of FT671, a potent and selective non-covalent inhibitor of USP7. We will dissect its core mechanism of action: the destabilization of MDM2, leading to the robust reactivation of p53. This document is designed to serve as a comprehensive resource, detailing the molecular interactions, downstream cellular consequences, and the critical experimental protocols required to investigate this pathway.
A note on nomenclature: The public scientific literature predominantly refers to this compound as FT671. This guide will use this name to align with the primary research, while acknowledging that internal or specific designations such as FT671-R may exist.
The p53-MDM2 Axis: A Critical Node in Cancer Biology
The p53 protein functions as a transcription factor that responds to cellular stress—such as DNA damage, oncogene activation, and hypoxia—by inducing cell cycle arrest, senescence, or apoptosis. This activity is essential for preventing the proliferation of damaged cells. The p53-MDM2 axis is a classic example of an autoregulatory feedback loop. Under normal conditions, MDM2 binds to p53, functioning as an E3 ubiquitin ligase to attach ubiquitin chains to p53, thereby marking it for destruction by the proteasome. This keeps p53 levels low. Conversely, p53 can transcriptionally activate the MDM2 gene, creating a negative feedback loop that ensures its own activity is transient.
The stability of MDM2 itself is regulated by post-translational modifications, including its own capacity for auto-ubiquitination. To counteract this self-destruction and maintain its function as a p53 suppressor, MDM2 is stabilized by the deubiquitinase USP7. USP7 cleaves ubiquitin chains from MDM2, rescuing it from proteasomal degradation.[1][2] This pivotal role of USP7 in protecting an oncoprotein makes it a high-value target for therapeutic intervention. By inhibiting USP7, one can trigger the degradation of MDM2, thereby liberating p53 to exert its tumor-suppressive functions.[2][3]
FT671: A Selective Inhibitor Targeting the Catalytic Core of USP7
FT671 is a small molecule inhibitor identified for its high potency and selectivity against USP7.[4] It functions as a non-covalent, competitive inhibitor that directly targets the catalytic machinery of the enzyme.
Biochemical Profile and Binding Kinetics
FT671 demonstrates potent inhibition of USP7's enzymatic activity and binds with high affinity to its catalytic domain. This interaction prevents USP7 from processing its substrates, most notably MDM2.
| Parameter | Value | Description | Source |
| IC₅₀ (USP7) | ~52 nM | The half-maximal inhibitory concentration, measuring functional enzyme inhibition. | [1][5][6] |
| K_d_ (USP7) | ~65 nM | The equilibrium dissociation constant, measuring binding affinity to the catalytic domain. | [3][5][6] |
| Mechanism | Non-covalent | Forms reversible interactions with the enzyme, avoiding permanent modification. | [4][7] |
| Binding Site | Thumb-Palm Cleft | Targets a dynamic pocket near the catalytic cysteine (Cys223), competing with ubiquitin binding. | [1] |
Co-crystal structure analysis reveals that FT671 binds to a dynamic pocket within the apo-form of USP7, near the catalytic center.[1] This binding mode effectively blocks the ubiquitin C-terminus from accessing the active site, thereby competitively inhibiting the deubiquitination reaction.
The Core Mechanism: FT671-Induced MDM2 Destabilization
The central therapeutic action of FT671 stems from its ability to disrupt the USP7-MDM2 interaction, leading to the rapid destabilization and degradation of MDM2.
-
Inhibition of USP7 Activity : FT671 binds to USP7, preventing it from carrying out its deubiquitinase function.
-
Increased MDM2 Auto-Ubiquitination : MDM2 is an E3 ligase that can ubiquitinate itself. In the absence of USP7-mediated deubiquitination, these ubiquitin chains accumulate on MDM2.
-
Proteasomal Degradation of MDM2 : The poly-ubiquitinated MDM2 is recognized by the 26S proteasome and targeted for degradation. The destabilization of MDM2 is a required step for the full activation of p53 in response to cellular stress.[8]
-
Liberation of p53 : With MDM2 levels significantly reduced, its primary substrate, p53, is no longer efficiently ubiquitinated. This leads to the stabilization and accumulation of active p53 protein in the nucleus.
-
Activation of p53 Target Genes : Stabilized p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., CDKN1A, which encodes p21) and apoptosis (e.g., BBC3, which encodes PUMA).[1][5][7] This cascade ultimately drives the anti-tumor effects observed with FT671 treatment.
Protocol 4.2: Direct Measurement of MDM2 Destabilization via Cycloheximide (CHX) Chase Assay
This experiment directly measures the effect of FT671 on the protein half-life of MDM2.
-
Objective : To demonstrate that FT671 accelerates the degradation rate of MDM2.
-
Causality : By blocking new protein synthesis with CHX, any decrease in protein levels over time is due to degradation. Comparing the degradation rate with and without FT671 isolates the compound's effect on protein stability.
-
Methodology :
-
Cell Seeding : Plate cells as described in Protocol 4.1.
-
Pre-treatment : Treat cells with a fixed, effective concentration of FT671 (e.g., 100 nM) or vehicle (DMSO) for 4-6 hours.
-
CHX Addition : Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all wells to halt protein synthesis. This is the t=0 time point.
-
Time Course Lysis : Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Western Blot : Perform Western blotting for MDM2 and a stable loading control (e.g., β-actin).
-
Densitometry : Quantify the MDM2 band intensity at each time point, normalize to the loading control, and plot the remaining MDM2 protein level versus time.
-
-
Expected Outcome : The half-life of MDM2 will be significantly shorter in the FT671-treated cells compared to the vehicle-treated cells.
Protocol 4.3: Validating Increased MDM2 Ubiquitination via Immunoprecipitation
This is a critical, self-validating experiment to prove the direct mechanistic link between USP7 inhibition and MDM2's fate.
-
Objective : To directly visualize the accumulation of poly-ubiquitinated MDM2 following FT671 treatment.
-
Causality : The protocol is designed to trap MDM2 in its ubiquitinated state. The proteasome inhibitor MG132 is essential; without it, the ubiquitinated MDM2 would be rapidly degraded and thus undetectable. This co-treatment validates that the observed effect is upstream of proteasomal degradation.
-
Methodology :
-
Cell Seeding and Treatment : Seed MM.1S or HCT116 cells. Treat with vehicle or FT671 for 4-6 hours. In the final 2-4 hours of treatment, add the proteasome inhibitor MG132 (10 µM) to all wells.
-
Cell Lysis : Lyse cells in a denaturing IP buffer (containing 1% SDS) to disrupt protein-protein interactions, then dilute and neutralize the SDS. This ensures that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP) : Incubate the lysates with an anti-MDM2 antibody overnight, followed by incubation with Protein A/G beads to capture the MDM2 protein complexes.
-
Washing : Thoroughly wash the beads to remove non-specific binders.
-
Elution and Western Blot : Elute the immunoprecipitated proteins from the beads and run on an SDS-PAGE gel. Transfer and blot with a primary antibody against Ubiquitin. A second blot can be run and probed for MDM2 to confirm successful immunoprecipitation.
-
-
Expected Outcome : The Western blot probed for ubiquitin will show a high-molecular-weight smear or laddering pattern in the lane corresponding to the FT671-treated sample, indicative of poly-ubiquitinated MDM2. [1][9]This signal should be minimal in the vehicle-treated control.
In Vivo Efficacy and Therapeutic Outlook
The cellular effects of FT671 translate to significant anti-tumor activity in preclinical models. In xenograft models using human cancer cells, oral administration of FT671 has demonstrated robust, dose-dependent inhibition of tumor growth. [5][6]
| In Vivo Study Summary | |||
|---|---|---|---|
| Model | Cell Line | Dosing | Outcome |
| Mouse Xenograft | MM.1S (Multiple Myeloma) | 100-200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition. Compound was well-tolerated. |
These promising results underscore the therapeutic potential of targeting the USP7-MDM2 axis. By reactivating the endogenous p53 tumor suppressor, inhibitors like FT671 offer a powerful strategy for treating the large percentage of human cancers that retain wild-type p53 but have it silenced through mechanisms like MDM2 overexpression. Despite the compelling preclinical data, USP7 inhibitors, including FT671, have not yet advanced into clinical trials as of early 2026. [10]Further research is required to optimize pharmacokinetic properties and fully assess long-term safety profiles before clinical translation.
Conclusion
FT671 exemplifies a highly effective strategy for targeted cancer therapy. Its core mechanism—the specific inhibition of USP7—triggers a precise and potent anti-tumor cascade. By preventing the deubiquitination of MDM2, FT671 causes the rapid destabilization and degradation of this key oncoprotein. This action removes the primary suppressor of p53, leading to its accumulation and the reactivation of its powerful tumor-suppressive functions. The experimental methodologies detailed in this guide provide a robust framework for researchers to validate this mechanism and explore the broader implications of USP7 inhibition in drug development. The continued investigation of compounds like FT671 holds significant promise for the future of p53-based cancer therapies.
References
-
Title: FT671, a USP7 Inhibitor, Increases p53 Expression Source: Network of Cancer Research URL: [Link]
-
Title: A new twist in the feedback loop: stress-activated MDM2 destabilization is required for p53 activation Source: PubMed URL: [Link]
-
Title: Molecular basis of USP7 inhibition by selective small molecule inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Physiological response to USP7 specific inhibitor FT671 a, MM.1S cells... Source: ResearchGate URL: [Link]
-
Title: Targeting the Deubiquitinase USP7 for Degradation with PROTACs Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: What USP7 inhibitors are in clinical trials currently? Source: Patsnap Synapse URL: [Link]
Sources
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 8. A new twist in the feedback loop: stress-activated MDM2 destabilization is required for p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Technical Analysis: FT671 (Eutomer) vs. FT671 Racemate in USP7 Inhibition
The following technical guide details the critical distinctions between the USP7 inhibitor FT671 (specifically the active R-enantiomer) and its racemic mixture (FT671 Racemate).
Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological and Structural Distinctions of FT671 Stereoisomers Primary Reference: Turnbull et al., Nature (2017)
Part 1: Executive Summary & Core Distinction
In high-precision ubiquitin-specific protease (USP) research, the distinction between FT671 (often labeled FT671-R to denote the pure enantiomer) and FT671 Racemate is not merely semantic—it is the difference between a sub-100 nM chemical probe and a diluted, potentially confounding mixture.
-
FT671 (FT671-R): The pure (R)-enantiomer . This is the eutomer (active species) described in the primary literature (Turnbull et al., 2017). It exhibits high-affinity binding (
nM) and potent inhibition ( nM) of USP7.[1] -
FT671 Racemate: A 1:1 mixture of the (R)-enantiomer and the (S)-enantiomer (distomer). The (S)-enantiomer is significantly less potent (approx.[2] 100-fold lower affinity), effectively acting as an impurity that dilutes the active compound and may introduce off-target noise.
Recommendation: For all cellular assays, crystallographic studies, and in vivo efficacy models, only the pure FT671 (R-enantiomer) should be used to ensure data reproducibility and accurate kinetic profiling.
Part 2: Structural Biology & Stereochemical Mechanism
Chemical Architecture
FT671 is a non-covalent inhibitor built on a pyrazolo[3,4-d]pyrimidin-4-one scaffold. Its high specificity for USP7 stems from a unique "induced-fit" mechanism where the inhibitor exploits the plasticity of the USP7 catalytic domain.
-
Chiral Center: The stereochemistry is located on the alkyl side chain extending from the piperidine nitrogen. The spatial arrangement of this group is critical for navigating the narrow "switching loop" of the USP7 thumb domain.
-
Binding Mode: The (R)-configuration allows the 3-fluoropyrazole moiety to pack tightly against the catalytic cysteine (Cys223) and the "switching loop" (residues 283–295). This induces a conformational change that locks USP7 in an inactive, apo-like state.
The "Eutomer" vs. "Distomer" Effect
The (S)-enantiomer fails to induce the necessary conformational collapse of the USP7 active site.
-
FT671 (R-isomer): Forms optimal H-bonds with Asp295 , Val296 , and Gln297 .
-
S-isomer: Steric clashes prevent deep insertion into the catalytic cleft, resulting in a loss of potency >100-fold.
Figure 1: Stereochemical logic dictating the efficacy of FT671. The R-enantiomer successfully engages the USP7 switching loop, while the S-enantiomer fails.
Part 3: Pharmacological Profiling & Data Comparison
The following data summarizes the quantitative differences between the pure enantiomer and the racemate (theoretical values derived from pure enantiomer potency).
| Parameter | FT671 (Pure R-Enantiomer) | FT671 Racemate (Mix) | S-Enantiomer (Distomer) |
| Primary Target | USP7 (Catalytic Domain) | USP7 | USP7 (Weak) |
| IC50 (Enzymatic) | 52 nM | ~100–150 nM (Apparent) | > 5,000 nM |
| Kd (Binding Affinity) | 65 nM | Higher (Mixed kinetics) | High |
| Mechanism | Non-covalent, Allosteric | Mixed | Weak Competitive |
| Cellular Potency | High (p53 stabilization at <1 | Moderate/Low | Negligible |
| Solubility | High (in DMSO) | High | High |
Key Insight: Using the racemate effectively halves the concentration of the active molecule. If a protocol calls for 1
Part 4: Experimental Workflows
Protocol: Validating FT671 Stereochemistry (Chiral HPLC)
Before initiating critical in vivo or cellular studies, verify the enantiomeric excess (ee) of your FT671 batch.
Equipment: HPLC with Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H). Mobile Phase: Hexane : Isopropanol (variable ratio, typically 80:20 or 90:10).
-
Sample Prep: Dissolve 1 mg of FT671 in 1 mL of Ethanol/Isopropanol.
-
Conditioning: Equilibrate column with Mobile Phase at 1.0 mL/min for 30 mins.
-
Injection: Inject 10
L of sample. -
Detection: UV absorbance at 254 nm.
-
Analysis:
-
Pure FT671: Single sharp peak (typically the second eluting peak, but standard confirmation required).
-
Racemate: Two distinct peaks with ~1:1 area ratio.
-
Calculation:
-
Protocol: Cellular Target Engagement (p53 Stabilization)
To confirm you are working with the active enantiomer, perform a functional readout in HCT116 cells.
-
Seeding: Seed HCT116 cells at
cells/well in 6-well plates. -
Treatment: Treat with FT671 (R) at 0.1, 1.0, and 10
M for 24 hours. Include a DMSO control.[3] -
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Western Blot: Probe for p53 and MDM2 .
-
Success Criteria: Significant accumulation of p53 and MDM2 (due to feedback loop) at
M. -
Racemate Warning: If using racemate, p53 stabilization may be weak or absent at 1
M.
-
Figure 2: Mechanism of Action. FT671 inhibits USP7, preventing MDM2 deubiquitination.[4] This leads to MDM2 degradation and subsequent p53 stabilization.[4]
References
-
Turnbull, A. P., et al. (2017).[3][4][5] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[4]
-
[1]
-
-
Gavory, G., et al. (2018).[6] Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 14(2), 118–125.
-
Chemical Probes Portal. (2023).
Sources
- 1. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear deubiquitination in the spotlight: the multifaceted nature of USP7 biology in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: FT671-R Ubiquitin-Specific Protease 7 (USP7) Inhibition
Executive Summary
FT671 is a high-affinity, highly selective, non-covalent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7) , also known as HAUSP. Unlike earlier generation inhibitors (e.g., P5091) which often suffered from off-target effects or poor bioavailability, FT671 exploits a unique allosteric mechanism to lock USP7 in an inactive conformation.
This guide details the technical specifications of FT671, focusing on its application in stabilizing the tumor suppressor p53 via the USP7-MDM2-p53 axis . It provides validated protocols for assessing target engagement and outlines the structural causality that defines its potency.
Note regarding nomenclature: FT671 contains a chiral center. This guide refers to the biologically active enantiomer (configuration consistent with the co-crystal structure PDB: 5NGE) as described in the primary literature (Turnbull et al., Nature 2017).
Molecular Mechanism & Structural Pharmacology
The "Misaligned Triad" Mechanism
The potency of FT671 stems from its ability to exploit the dynamic nature of the USP7 catalytic domain. USP7 exists in an equilibrium between an active and an inactive (apo) state.
-
Apo-State Binding: FT671 binds to the Thumb-Palm cleft of the USP7 catalytic domain, a site distinct from the canonical ubiquitin-binding groove.
-
Allosteric Locking: Upon binding, FT671 stabilizes a specific conformation of the "switching loop" (residues 283–295).
-
Catalytic Silencing: This stabilization forces the catalytic triad (Cys223, His464, Asp481) into a misaligned geometry . Specifically, the distance between the sulfur atom of Cys223 and the imidazole ring of His464 is increased to ~4.7 Å, preventing the proton transfer required for catalysis.
The USP7-MDM2-p53 Axis
USP7 is a critical regulator of MDM2 (an E3 ubiquitin ligase).[1][2]
-
Normal State: USP7 deubiquitinates MDM2, preventing its auto-ubiquitination and degradation.[1][3] Stable MDM2 then ubiquitinates p53, marking it for proteasomal degradation.
-
Inhibited State (FT671): USP7 inhibition leads to MDM2 hyper-ubiquitination and degradation.[2] Consequently, p53 levels rise, triggering apoptosis in p53-wild-type tumors.
Pathway Visualization
Figure 1: Mechanism of Action.[1][3][4] FT671 inhibits USP7, destabilizing MDM2 and restoring p53 activity.[1][2][4][5][6]
Physicochemical Properties & Potency Data[6][8][9]
The following data represents the consensus values for FT671 derived from biochemical assays and co-crystal structural analysis.
| Parameter | Value | Context |
| IC50 (Biochemical) | 52 nM | USP7 Catalytic Domain (Ub-Rho110 assay) |
| Kd (Binding Affinity) | 65 nM | Measured via Surface Plasmon Resonance (SPR) |
| Selectivity | > 10,000-fold | Against USP47, USP10, and 38 other DUBs |
| Solubility | High | Optimized piperidin-4-ol scaffold |
| Mode of Inhibition | Non-covalent | Reversible, Allosteric |
| Key Interactions | H-bonds: Asp295, Gln297 | Hydrophobic: Val296, Phe409, Tyr465 |
Experimental Framework: Validated Protocols
Biochemical Assay: Ubiquitin-Rhodamine 110 (Ub-Rho110)
Objective: Quantify the IC50 of FT671 against recombinant USP7. Rationale: USP7 cleaves the amide bond between the C-terminal glycine of ubiquitin and the fluorophore Rhodamine 110. Inhibition prevents fluorescence increase.
Protocol:
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05 mg/mL BSA. Critical: Fresh DTT is essential for USP7 active site reduction.
-
Enzyme Incubation: Dilute recombinant USP7 (residues 208–560) to 0.2 nM. Incubate with varying concentrations of FT671 (0.1 nM to 10 µM) for 15 minutes at room temperature. Why: Allows equilibrium binding to the allosteric pocket.
-
Substrate Addition: Add Ub-Rho110 substrate to a final concentration of 100 nM (approx. Km).[1][4][6][7]
-
Detection: Monitor fluorescence intensity (Ex 485 nm / Em 535 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocities (
). Plot % Activity vs. Log[FT671] to derive IC50.
Cellular Target Engagement: Western Blotting
Objective: Confirm mechanistic efficacy in cells (MDM2 destabilization and p53 stabilization). Cell Line: HCT116 (Colorectal carcinoma, p53 wild-type). Note: Do not use p53-null lines for efficacy readout.
Protocol:
-
Seeding: Seed HCT116 cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat cells with FT671 at 1 µM, 5 µM, and 10 µM for 24 hours. Include a DMSO vehicle control.
-
Lysis: Lyse in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve ubiquitin chains during lysis.
-
Immunoblotting Targets:
-
USP7: (Loading control/Target presence).
-
MDM2: Expect decrease (due to auto-ubiquitination).
-
p53: Expect increase (stabilization).
-
p21 (CDKN1A): Expect increase (downstream transcriptional target).[6]
-
Vinculin/GAPDH: Loading control.
-
Experimental Workflow Diagram
Figure 2: Validation Workflow. Parallel biochemical and cellular assays are required to confirm on-target potency.
Therapeutic Context & In Vivo Efficacy[8]
Efficacy Profile
FT671 demonstrates robust anti-tumor activity in xenograft models, particularly in hematologic malignancies (e.g., Multiple Myeloma) and solid tumors retaining wild-type p53.
-
Dosing: 100 mg/kg to 200 mg/kg (Oral Gavage, Daily).[8][9][4][6]
-
Pharmacodynamics: In MM.1S xenografts, FT671 treatment results in significant tumor growth inhibition (TGI) correlating with elevated p53 and p21 levels in tumor tissue.
-
Toxicity: Well-tolerated in mice with no significant weight loss, distinguishing it from pan-DUB inhibitors which often cause severe toxicity.
Resistance Considerations
While "FT671-R" is not a standard designation for a resistance mutation, researchers should monitor for:
-
p53 Mutations: Acquired mutations in TP53 will render USP7 inhibition ineffective.
-
MDM2 Overexpression: Massive amplification of MDM2 might outcompete the rate of USP7-inhibition-mediated degradation.
References
-
Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors."[2][9][10] Nature, 550, 481–486.[2][9]
-
Kategaya, L., et al. (2017). "USP7 small-molecule inhibitors interfere with ubiquitin binding." Nature, 550, 534–538.
-
Colland, F. (2019). "The therapeutic potential of USP7 inhibitors." Biochemical Society Transactions, 47(1).
-
Gavory, G., et al. (2018). "Identification of a novel USP7 inhibitor with potent in vivo activity in p53-wild-type tumors." Nature Chemical Biology, 14, 118–125.
Sources
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 5. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Therapeutic Potential of FT671 in Neuroblastoma: Targeting the USP7-MDM2-N-Myc Axis
[1][2]
Executive Summary
Neuroblastoma (NB) remains a clinical challenge, particularly in high-risk subsets characterized by MYCN amplification and p53 pathway suppression.[1][2] FT671 represents a high-affinity, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7) , also known as HAUSP.[1][2] Unlike earlier generation inhibitors (e.g., P22077), FT671 demonstrates superior selectivity and potency (IC50 = 52 nM).[1][2]
Its therapeutic potential in neuroblastoma is anchored in a dual-mechanism of action:
-
Restoration of p53: By inhibiting USP7, FT671 destabilizes MDM2, preventing p53 proteasomal degradation.[1]
-
Destabilization of N-Myc: FT671 promotes the ubiquitination and degradation of N-Myc, a critical oncogenic driver in NB.[1][2]
This guide details the mechanistic rationale, pharmacological profile, and experimental frameworks required to validate FT671 as a clinical candidate.[1]
Molecular Mechanism of Action
The efficacy of FT671 relies on disrupting the deubiquitinating activity of USP7.[3] In neuroblastoma, USP7 acts as a "proteomic shield" for both MDM2 (the negative regulator of p53) and N-Myc.[1][2]
The USP7 Signaling Hub
Inhibition of USP7 by FT671 triggers a cascade of proteolytic events. The following diagram illustrates the pathway dynamics in MYCN-amplified, p53-wildtype neuroblastoma cells.
Caption: FT671 inhibits USP7, leading to the proteasomal degradation of MDM2 and N-Myc, thereby restoring p53 activity and reducing oncogenic signaling.[1][2][3][4]
Pharmacological Profile & Selectivity
FT671 is distinguished by its high selectivity compared to pan-DUB inhibitors.[1] It binds the catalytic domain of USP7, locking it in an inactive conformation.
Key Pharmacological Parameters
| Parameter | Value | Biological Significance |
| IC50 (Enzymatic) | 52 nM | Potent inhibition of USP7 catalytic activity.[1][2][5][4][6][7] |
| Kd (Binding) | 65 nM | High-affinity binding to the USP7 catalytic domain.[1][2][5][4] |
| Selectivity | >100-fold | Highly selective against 38 other DUBs (e.g., USP47, USP10).[1][2] |
| Stereochemistry | S-Enantiomer | The active pharmacological agent.[1][2][5][8] |
| Control | R-Enantiomer (FT671-R) | Inactive/Low-affinity control for off-target validation.[1][2] |
Stereochemical Validation (FT671 vs. FT671-R)
To ensure observed effects are USP7-dependent, experiments should utilize FT671-R as a negative control.[1][2]
Experimental Protocols for Validation
The following protocols are designed to validate the therapeutic efficacy of FT671 in neuroblastoma models (e.g., IMR-32, SK-N-BE(2)).
In Vitro Target Engagement (Western Blot)
Objective: Confirm destabilization of MDM2/N-Myc and stabilization of p53.
Reagents:
-
FT671 (Active) and FT671-R (Control) stocks (10 mM in DMSO).[1][2]
-
Primary Antibodies: anti-USP7, anti-MDM2, anti-p53, anti-N-Myc, anti-Actin.[1][2]
Protocol:
-
Seeding: Seed IMR-32 (MYCN amp, p53 wt) cells at
cells/well in 6-well plates. -
Treatment: Treat cells with FT671 at increasing concentrations (0.1, 0.5, 1, 5
M) for 24 hours. Include a Vehicle (DMSO) and FT671-R (5ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> M) control.[2] -
Lysis: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Critical: Do not add DUB inhibitors to the lysis buffer if assessing ubiquitination levels downstream, but for steady-state protein levels, standard lysis is sufficient.[1][2]
In Vivo Xenograft Efficacy Workflow
Objective: Assess tumor growth inhibition in a murine model.
Caption: Workflow for evaluating FT671 efficacy in neuroblastoma xenografts. Dosing is typically oral (PO) due to good bioavailability.[1][2]
Protocol Details:
Therapeutic Efficacy & Clinical Implications[1][2][5][9]
Efficacy in MYCN-Amplified Tumors
Neuroblastomas with MYCN amplification are aggressive and often resistant to standard therapy.[1][2] FT671 addresses this by directly degrading the driver oncogene (N-Myc).[1][2] This offers a distinct advantage over standard chemotherapy which targets rapidly dividing cells but does not specifically target the N-Myc protein stability machinery.[1][2]
The p53 Context
FT671 is most effective in p53-wildtype tumors (approx. 98% of neuroblastomas at diagnosis).[1][2] In relapsed tumors where p53 mutations may arise, the efficacy driven by MDM2/p53 axis may be diminished, but the N-Myc degradation mechanism remains a valid therapeutic avenue.[1][2]
Combination Strategies
Challenges and Future Directions
-
Biomarker Development: Clinical translation requires robust biomarkers.[1][2] p53 induction is a pharmacodynamic marker, but N-Myc degradation kinetics in solid tumors need precise quantification.[1][2]
-
Resistance Mechanisms: Prolonged USP7 inhibition might lead to upregulation of compensatory DUBs or mutations in the USP7 binding pocket.
-
Toxicity: While FT671 is selective, systemic USP7 inhibition affects T-reg function and immune responses.[1][2] Careful dosing schedules are required to balance anti-tumor immunity with autoimmunity risks.[1]
References
-
Turnbull, A. P., et al. (2017).[1][2][3][4][9] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[1][2][3][4][9] Link[1][2][7]
-
Tavana, O., et al. (2016).[1][2] Modulation of p53 isoform stability and biological activity by USP7. Molecular Cell, 64(5), 1002-1008.[1][2] Link
-
Fan, Y. H., et al. (2013).[1][2] USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis.[1][2][10] Cell Death & Disease, 4(10), e867.[1][2] Link
-
Zhang, H., et al. (2018).[1][2] MYCN acts as a direct co-regulator of p53 in MYCN amplified neuroblastoma. Oncotarget, 9(29), 20323.[1][2] Link
-
Le Clorennec, C., et al. (2023).[1][2][11] USP7 is a promising therapeutic target for neuroblastoma.[1][11] Cancer Research, 83(7_Suppl), 6157.[1][2][11] Link[1][2]
Sources
- 1. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 2. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-FT671 | TargetMol [targetmol.com]
- 7. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Deubiquitinases: Pro-oncogenic Activity and Therapeutic Targeting in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Comparative In Vitro Potency Assay for FT671 and FT671-R against USP7
This Application Note and Protocol details the in vitro characterization of FT671-R , the (R)-enantiomer of the potent USP7 inhibitor FT671.
Note on Nomenclature: In the context of USP7 inhibition, FT671 typically refers to the active (S)-enantiomer (Kd ~65 nM). FT671-R (the (R)-enantiomer) exhibits significantly reduced affinity and is critical as a negative control to validate on-target specificity in biological assays. This protocol is designed to quantify the activity gap between the active drug and its enantiomer.
Introduction & Mechanism of Action
Ubiquitin Specific Peptidase 7 (USP7/HAUSP) is a deubiquitinase that stabilizes the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 destabilizes MDM2, leading to p53 reactivation, making it a high-value target in oncology.
FT671 is a non-covalent, allosteric inhibitor that binds to the "Thumb-Palm" cleft of the USP7 catalytic domain.[1] Unlike competitive inhibitors that block the active site directly, FT671 locks the enzyme in an auto-inhibited conformation, preventing the ubiquitin C-terminus from accessing the catalytic cysteine (Cys223).
The Role of FT671-R: The high affinity of FT671 relies on the specific stereochemical orientation of its piperidine scaffold. The (R)-enantiomer (FT671-R) cannot effectively stabilize the auto-inhibited cleft due to steric clashes, resulting in a dramatic loss of potency (typically >100-fold shift in IC50). This assay uses the fluorogenic substrate Ub-AMC to quantify this stereoselective inhibition.
Mechanism Visualization
Caption: FT671 exploits an allosteric switch to lock USP7 in an inactive state. The (R)-enantiomer lacks the geometric fit to stabilize this conformation, allowing the enzyme to remain active.
Materials & Reagents
| Component | Specification | Recommended Source |
| Enzyme | Recombinant Human USP7 (Catalytic Domain or Full Length) | BostonBiochem / BPS Bioscience |
| Substrate | Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) | BostonBiochem (U-550) |
| Test Compound | FT671-R (Negative Control) | MedChemExpress / TargetMol |
| Reference | FT671 (Active S-enantiomer) | MedChemExpress (HY-107985) |
| Assay Buffer | 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT | Prepared Fresh |
| Detergent | 0.01% (v/v) Brij-35 or Triton X-100 | Sigma (Prevents aggregation) |
| Carrier | Bovine Serum Albumin (BSA), 0.1 mg/mL | Sigma (Stabilizes low conc. enzyme) |
| Plate | 384-well or 96-well Black, Low-Binding Microplate | Corning / Greiner |
Critical Reagent Notes:
-
DTT: Must be added fresh to the buffer. Oxidized DTT will compromise the catalytic cysteine of USP7.
-
Brij-35: Essential to ensure that observed inhibition is not due to colloidal aggregation of the small molecule (a common false positive mechanism).
Experimental Protocol
Phase 1: Preparation
-
Assay Buffer Preparation:
-
Mix: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 0.01% Brij-35.
-
Add 1 mM DTT immediately prior to use.
-
Add 0.1 mg/mL BSA to prevent enzyme loss to plasticware.
-
-
Compound Dilution (Serial):
-
Dissolve FT671 and FT671-R in 100% DMSO to 10 mM stock.
-
Prepare a 3-fold serial dilution series in DMSO (e.g., 10 mM down to 1 nM).
-
Intermediate Dilution: Dilute these DMSO stocks 1:20 into Assay Buffer to create "5x Working Solutions" (5% DMSO). This ensures the final DMSO concentration in the assay is 1%, which USP7 tolerates well.
-
Phase 2: Reaction Setup (Pre-Incubation)
Scientific Rationale: FT671 binds to a specific protein conformation. Pre-incubation allows the inhibitor to shift the equilibrium and lock the enzyme before the substrate competes for the active site.
-
Enzyme Dispense: Dilute USP7 to 0.25 nM (final assay concentration will be 0.2 nM) in Assay Buffer. Dispense 40 µL into plate wells.
-
Compound Addition: Add 10 µL of the "5x Working Solution" of FT671 or FT671-R to the wells.
-
Final DMSO: 1%.[2]
-
Controls: Include "DMSO Only" (0% Inhibition) and "No Enzyme" (100% Inhibition/Background) wells.
-
-
Pre-Incubation: Incubate at Room Temperature (25°C) for 60 minutes .
-
Note: Shorter times (e.g., 10 min) may underestimate the potency of FT671 due to slow-binding kinetics associated with the conformational change.
-
Phase 3: Substrate Initiation & Readout
-
Substrate Prep: Dilute Ub-AMC to 1 µM in Assay Buffer (approx. Km for USP7).[2][3][4][5]
-
Note: Using [S] = Km ensures the assay is sensitive to competitive and non-competitive inhibitors.
-
-
Initiation: Add 50 µL of diluted Ub-AMC to all wells.
-
Total Volume: 100 µL.
-
Final Concentrations: [USP7] = 0.1 nM, [Ub-AMC] = 0.5 µM.
-
-
Data Acquisition: Immediately place plate in a fluorescence microplate reader.
-
Mode: Kinetic (Real-time).
-
Filter: Excitation 380 nm / Emission 460 nm.[6]
-
Duration: Read every 2 minutes for 45-60 minutes.
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the USP7 fluorogenic activity assay. Pre-incubation (Step 3) is the critical control point for FT671 characterization.
Data Analysis & Interpretation
Velocity Calculation
Calculate the Initial Velocity (V0) for each well by determining the slope of the linear portion of the Fluorescence vs. Time curve (Relative Fluorescence Units per minute, RFU/min).
-
Rejection Criteria: Exclude data points where substrate depletion exceeds 10% (non-linear tail).
IC50 Determination
Normalize the V0 of compound-treated wells to the DMSO control:
Fit the data to a 4-parameter logistic (4PL) equation:
Expected Results (Validation Criteria)
| Parameter | FT671 (Active) | FT671-R (Control) | Interpretation |
| IC50 | 40 - 80 nM | > 5,000 nM | Demonstrates >100-fold stereoselectivity. |
| Hill Slope | ~1.0 - 1.5 | N/A | Steep slope may indicate cooperative binding or tight-binding limits. |
| Max Inhibition | > 95% | Variable | FT671-R should show minimal inhibition at <1 µM. |
Troubleshooting:
-
High IC50 for FT671? Check DTT freshness. Oxidized enzyme is less active and may alter inhibitor binding kinetics. Ensure 60-minute pre-incubation was performed.
-
High Background? Ub-AMC can spontaneously hydrolyze. Ensure substrate stock is stored at -80°C and not subjected to multiple freeze-thaws.[7]
References
-
Turnbull, A. P., et al. (2017).[1][2][8][9] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[1][2][9]
-
Lamberto, I., et al. (2017).[8] Structure-Guided Development of a Potent and Selective Non-covalent Active-Site Inhibitor of USP7. Cell Chemical Biology, 24(12), 1490–1500.
-
Gavory, G., et al. (2018).[8] Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 14, 118–125.[8]
-
BPS Bioscience. USP7 Inhibitor Screening Assay Kit Protocol.
Sources
- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of Ubiquitin-Specific Protease 7 (USP7) Inhibitors with Novel Scaffold Structures by Virtual Screening, Molecular Dynamics Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FT671 | DUB | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of FT671-R (USP7 Inhibitor) for p53 Stabilization in HCT116 Cells
Executive Summary
This guide provides a standardized protocol for determining and validating the optimal concentration of FT671 (specifically the active R-enantiomer) in HCT116 colorectal carcinoma cells. FT671 is a potent, selective, non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7).[1][2][3][4][5]
In HCT116 cells, the primary mechanism of action is the disruption of the USP7-MDM2-p53 axis. Inhibition of USP7 leads to the ubiquitination and proteasomal degradation of MDM2, resulting in the stabilization of p53 and the subsequent induction of apoptosis and cell cycle arrest.
Key Optimization Metric: The "optimal" concentration is defined here as the minimum dose required to induce maximal p53 stabilization and p21 expression without inducing non-specific cytotoxicity (off-target effects) within a 24-hour window.
Mechanism of Action & Rationale
USP7 acts as a molecular "rheostat" for p53 levels. Under basal conditions, USP7 deubiquitinates MDM2, preventing its degradation.[3] Stabilized MDM2 then ubiquitinates p53, marking it for degradation. FT671 inhibits USP7, breaking this chain.
Pathway Visualization
The following diagram illustrates the signaling cascade and the intervention point of FT671.
Caption: FT671 inhibits USP7, leading to MDM2 destabilization. This prevents p53 ubiquitination, allowing p53 to accumulate and trigger apoptotic pathways.
Compound Preparation & Handling[3][6]
FT671 is a hydrophobic small molecule. Proper handling is critical to avoid precipitation, which leads to erratic IC50 data.
-
Chemical Name: 4-(2-hydroxy-2-methylpropanoyl)-2-(3-(trifluoromethyl)phenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxamide.
-
Stereochemistry: Ensure you are using the (R)-enantiomer (often labeled simply as FT671). The (S)-enantiomer is significantly less potent and serves as a negative control in rigorous studies.
-
Solubility: Soluble in DMSO up to ~50 mg/mL (93 mM).[4]
-
Storage: Store powder at -20°C. Aliquot DMSO stocks to avoid freeze-thaw cycles.
Stock Solution Protocol
-
Calculate: To make a 10 mM stock , dissolve 1 mg of FT671 (MW: 533.48 g/mol ) in 187.4 µL of sterile DMSO.
-
Mix: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Verify: Solution must be optically clear.
Experimental Protocol: Dose Optimization
This protocol is designed to determine the EC50 for p53 stabilization (Western Blot) and IC50 for viability (CellTiter-Glo).
Phase 1: Experimental Setup
| Parameter | Specification | Causality / Rationale |
| Cell Line | HCT116 (ATCC CCL-247) | Contains WT p53; highly sensitive to MDM2-mediated regulation. |
| Seeding Density | 3,000 cells/well (96-well) 300,000 cells/well (6-well) | Low density prevents contact inhibition from masking drug effects. |
| Media | McCoy’s 5A + 10% FBS | Standard growth medium for HCT116. |
| Solvent Control | 0.1% DMSO | Matches the highest drug solvent concentration to normalize toxicity. |
Phase 2: Treatment Workflow
Step 1: Cell Seeding
-
Seed cells 24 hours prior to treatment to allow attachment and recovery from trypsinization stress.
-
Target Confluency at Treatment: 60-70%.
Step 2: Serial Dilution (The "Golden Range") Prepare a 1000x master plate in DMSO, then dilute 1:1000 into media.
-
Top Concentration: 10 µM (High dose anchor).
-
Dilution Factor: 1:3 or 1:4.
-
Recommended Points (nM): 10,000, 2,500, 625, 156 , 39 , 10 , 2.5, 0 (DMSO).
-
Note: The critical window for FT671 in HCT116 is typically 20 nM – 200 nM .
Step 3: Incubation Times
-
Biomarker Analysis (Western Blot): Harvest at 6 to 24 hours . p53 stabilization is rapid (visible by 4-6h); downstream targets (p21, PUMA) peak at 12-24h.
-
Viability Assay (CTG/MTT): Read at 72 hours . USP7 inhibition induces a delayed apoptotic response compared to standard chemotherapy.
Phase 3: Readout & Analysis
A. Western Blot (Biomarker Validation)
-
Primary Antibodies: Anti-p53 (DO-1), Anti-MDM2 (SMP14), Anti-p21, Anti-USP7 (to verify target presence, not degradation).
-
Expected Result:
-
p53: Dose-dependent increase starting ~20 nM.
-
MDM2: Decrease (degradation) or band smear (ubiquitination), followed by a compensatory transcriptional increase at late time points (p53 induces MDM2 mRNA). Crucial: Look for the loss of MDM2 protein at early timepoints (6h).
-
p21: Strong induction mirroring p53.
-
B. Viability Assay[6][7]
-
Calculate IC50 using a 4-parameter logistic regression.
-
Reference Value: Literature reports IC50 for proliferation in sensitive lines (like MM.1S) around 30-50 nM . Expect HCT116 IC50 to fall between 50 nM and 150 nM .
Visual Workflow
Caption: Parallel workflow for validating molecular engagement (Western Blot) and phenotypic outcome (Viability).
Self-Validating Troubleshooting
A robust protocol includes internal checks. Use this table to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| No p53 increase at >1 µM | Compound degradation or wrong cell line. | Verify HCT116 p53 status (must be WT). Check FT671 stock by LC-MS. |
| High toxicity in DMSO control | DMSO > 0.5% | Ensure final DMSO concentration is ≤ 0.1%.[6] |
| MDM2 levels increase instead of decrease | Late timepoint feedback loop. | p53 transcriptionally activates MDM2.[2] Assay at 4-6 hours to see the initial USP7-mediated destabilization of MDM2. |
| Precipitate in media | Compound crash-out. | FT671 is hydrophobic.[6][8] Sonicate stock. Do not dilute stock directly into cold media; dilute into warm media with rapid mixing. |
References
-
Turnbull, A. P., et al. (2017).[2][4][7] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[2][4] [Link] Core Reference: Defines FT671 structure, IC50 (52 nM enzyme), and mechanism.[1][2][3][5]
-
Chemical Probes Portal. FT671 Probe Characterization. [Link] Source for selectivity data and recommended cellular concentration ranges.[5]
Sources
- 1. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. himedialabs.com [himedialabs.com]
Technical Guide: In Vivo Application of FT671-R as a Stereochemical Negative Control in USP7 Inhibition Studies
Executive Summary & Pharmacological Rationale
FT671-R is the inactive R-enantiomer of FT671 , a potent, selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). While FT671 (the S-enantiomer) binds with high affinity (Kd = 65 nM) to the USP7 catalytic domain, destabilizing MDM2 and reactivating p53, FT671-R exhibits negligible affinity for the target due to steric clashes within the USP7 "thumb" region.
Why use FT671-R? In preclinical drug development, demonstrating on-target efficacy requires rigorous controls. FT671-R possesses nearly identical physicochemical properties (solubility, permeability, plasma protein binding) to the active compound but lacks the specific pharmacophore orientation required for USP7 inhibition. Therefore, FT671-R is the gold-standard negative control to distinguish true therapeutic efficacy from off-target toxicity or non-specific physicochemical effects.
Mechanism of Action Comparison
The following diagram illustrates the divergent signaling outcomes between the active inhibitor and its stereochemical control.
Caption: Mechanistic divergence between FT671 (Active) and FT671-R (Inactive) on the USP7-MDM2-p53 axis.[1]
Compound Formulation & Stability[3][5]
Critical Note: Both FT671 and FT671-R are lipophilic. Improper formulation will lead to precipitation in the gut or peritoneum, causing variability in absorption and potential physical toxicity (e.g., peritonitis) unrelated to the drug target.
Recommended Vehicle
The standard vehicle for oral gavage (PO) of FT671/FT671-R is a co-solvent system designed to maximize solubility and bioavailability.
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2]
Step-by-Step Formulation Protocol
Execute this protocol under a fume hood. Prepare fresh weekly and store at 4°C.
-
Weighing: Calculate the required mass of FT671-R based on the batch size.
-
Example: For 10 mL of a 10 mg/mL stock (to dose 100 mg/kg at 10 mL/kg volume), weigh 100 mg of powder.
-
-
Solubilization (Step 1): Add 10% of the final volume of DMSO (Dimethyl Sulfoxide).
-
Vortex vigorously and/or sonicate (water bath, 37°C) until the powder is completely dissolved. The solution must be clear yellow/colorless.
-
-
Stabilization (Step 2): Add 40% of the final volume of PEG300 (Polyethylene glycol 300).
-
Add slowly while vortexing. The solution may warm slightly.
-
-
Emulsification (Step 3): Add 5% of the final volume of Tween-80 (Polysorbate 80).
-
Vortex until homogenous.
-
-
Dilution (Step 4): Add 45% of the final volume of Sterile Saline (0.9% NaCl) or PBS.
-
Critical: Add this last and slowly. Adding saline too early to the DMSO concentrate can cause immediate precipitation ("crashing out").
-
-
QC Check: Inspect for particulates. If cloudy, sonicate further. If precipitation persists, the formulation has failed; do not administer.
In Vivo Experimental Protocol (Mouse Xenograft)
Dosage Strategy
To serve as a valid control, FT671-R must be dosed at the exact same level and frequency as the active FT671 cohort.
| Parameter | Specification | Notes |
| Route | Oral Gavage (PO) | Preferred for translational relevance. |
| Dose Level | 100 mg/kg or 200 mg/kg | 100 mg/kg is standard; 200 mg/kg is high-dose.[3][2][4][5] |
| Dosing Volume | 10 mL/kg | E.g., 200 µL for a 20g mouse. |
| Frequency | QD (Once Daily) | Half-life supports daily dosing. |
| Duration | 14 - 21 Days | Dependent on tumor growth rate (e.g., MM.1S). |
| Storage | -20°C (Powder), 4°C (Solution) | Protect from light. |
Experimental Workflow
The following workflow outlines the execution of a controlled efficacy study using MM.1S (Multiple Myeloma) or HCT116 (Colorectal) xenografts.
Caption: Experimental workflow for validating USP7 inhibition using FT671-R as a negative control.
Administration Steps[2][3][5][6][7][8]
-
Acclimation: Ensure mice are handled for 3-5 days prior to study start to reduce stress-induced cortisol, which can confound tumor growth data.
-
Restraint: Use a scruff technique that aligns the esophagus vertically to prevent tracheal administration.
-
Gavage: Use a flexible plastic feeding needle (e.g., Instech) or a stainless steel ball-tipped needle (20-22G).
-
Observation: Monitor mice for 15 minutes post-dosing for signs of respiratory distress (aspiration) or immediate lethargy (vehicle toxicity).
Data Interpretation & Expected Results
Pharmacodynamics (PD) Biomarkers
At the study endpoint (or in a satellite PD group), harvest tumors 2-6 hours post-final dose. Analyze lysates via Western Blot.
-
FT671 (Active) Group:
-
FT671-R (Control) Group:
-
MDM2: No change (comparable to Vehicle).
-
p53: No change (comparable to Vehicle).
-
p21: No change (comparable to Vehicle).
-
Efficacy Readouts
-
Tumor Volume: The FT671-R group should exhibit tumor growth kinetics statistically indistinguishable from the Vehicle group. If FT671-R shows significant inhibition, suspect off-target toxicity or errors in compound synthesis (e.g., racemic contamination).
-
Body Weight: FT671 is generally well-tolerated.[3][4][7] Significant weight loss (>15%) in the FT671-R group suggests the scaffold itself is toxic, independent of USP7 inhibition.
References
-
Turnbull, A. P., et al. (2017).[3][2][5] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481-486.[2][5]
- Core reference for FT671 discovery, crystal structure, and in vivo efficacy in MM.1S models.
-
MedChemExpress. FT671 Product Protocol and Solubility Data.
- Source for specific vehicle formul
-
Kessler, B. M., et al. (2018). USP7 as a tumor-specific therapeutic target.[3][8][9] Nature Reviews Cancer, 18, 728–729.
- Review discussing the validation of USP7 inhibitors and the importance of stereochemical controls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Oral Gavage Formulation for FT671-R (USP7 Inhibitor)
Executive Summary & Compound Profile
FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase that regulates the stability of the tumor suppressor p53 and the oncogenic E3 ligase MDM2. In preclinical models, FT671 demonstrates significant anti-tumor activity (e.g., in MM.1S multiple myeloma xenografts) when administered via oral gavage.[1]
Clarification on Nomenclature (FT671 vs. FT671-R): Primary literature (Turnbull et al., Nature 2017) identifies the (S)-enantiomer (CAS: 1959551-26-8) as the highly active biological agent (IC₅₀ ~52 nM). The (R)-enantiomer (FT671-R) is often utilized as a negative control or comparator in stereoselectivity assays. Note: As enantiomers possess identical physicochemical properties (solubility, pKa, lipophilicity) in achiral solvents, the formulation vehicle described below is valid for both FT671 (active) and FT671-R.
Physicochemical Challenges
FT671 is a lipophilic small molecule with limited aqueous solubility. Successful in vivo delivery requires a vehicle that maximizes solubility to ensure consistent bioavailability while preventing precipitation in the gastrointestinal tract.
| Property | Value | Implication |
| Molecular Weight | 533.48 g/mol | Moderate size, typical for oral drugs. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents or surfactants. |
| Solubility (DMSO) | High (~50-150 mg/mL) | Ideal primary solvent for stock preparation. |
| Target Dose | 100 – 200 mg/kg | Requires a high-concentration formulation (10–20 mg/mL). |
Recommended Formulation Vehicle (The "Gold Standard")
To achieve a stable, clear solution suitable for oral gavage at doses up to 200 mg/kg, a multi-component co-solvent system is required. Simple aqueous suspensions (e.g., Methylcellulose) may result in lower bioavailability compared to the solubilized form described below.
Vehicle Composition: 10/40/5/45 Co-Solvent System
| Component | Percentage (v/v) | Function |
| DMSO (Dimethyl Sulfoxide) | 10% | Primary solubilizer (prevents initial crashing). |
| PEG 300 (Polyethylene Glycol) | 40% | Co-solvent; maintains solubility upon dilution. |
| Tween 80 (Polysorbate 80) | 5% | Surfactant; prevents precipitation at the interface. |
| Saline (0.9% NaCl) or PBS | 45% | Aqueous bulk; adjusts tonicity for physiological tolerance. |
Why this works: The DMSO dissolves the hydrophobic crystal lattice. PEG 300 acts as a bridge between the organic DMSO and the aqueous phase. Tween 80 forms micelles that encapsulate any drug molecules threatening to precipitate when the saline is added.
Step-by-Step Preparation Protocol
Objective: Prepare 10 mL of FT671-R at 10 mg/mL (Total 100 mg compound).
Reagents Required
-
FT671-R Powder (Store at -20°C, desiccated).
-
DMSO (Anhydrous, cell-culture grade).
-
PEG 300 (Medical grade).
-
Tween 80 (Viscous liquid).
-
Sterile Saline (0.9% NaCl).
Workflow
-
Weighing: Accurately weigh 100 mg of FT671-R powder into a sterile glass vial (do not use polystyrene as DMSO attacks it).
-
Primary Solubilization (DMSO):
-
Add 1.0 mL of DMSO.
-
Critical Step: Vortex vigorously or sonicate in a water bath (37°C) until the powder is completely dissolved. The solution must be crystal-clear yellow/colorless.
-
-
Co-Solvent Addition (PEG 300):
-
Add 4.0 mL of PEG 300 slowly to the DMSO solution.
-
Vortex immediately for 30 seconds. The solution will become viscous but should remain clear.
-
-
Surfactant Addition (Tween 80):
-
Add 0.5 mL of Tween 80.
-
Tip: Tween 80 is extremely viscous. Cut the pipette tip to ensure accurate dispensing, or weigh it (density ~1.06 g/mL).
-
Vortex until homogenous.
-
-
Aqueous Phase (Saline):
-
SLOWLY add 4.5 mL of Sterile Saline dropwise while vortexing.
-
Caution: Adding saline too fast can cause "shock precipitation" where the drug crashes out as a milky solid. If cloudiness appears, sonicate immediately until clear.
-
-
Final QC: Inspect under light. The formulation should be a clear, slightly viscous liquid. If a precipitate is visible, sonicate for 5–10 minutes.
Visual Workflow Diagram
Caption: Logical workflow for the stepwise solubilization of FT671-R to prevent precipitation.
Dosing Guidelines & In Vivo Application
Dosing Parameters
-
Route: Oral Gavage (PO).[1]
-
Frequency: Daily (QD).
-
Volume: 10 mL/kg (Standard for mice).
-
Example: For a 25g mouse, administer 250 µL .
-
-
Dose Range:
-
Efficacy Studies: 100 mg/kg to 200 mg/kg.[1]
-
Pharmacodynamics (PD): 25 mg/kg may be sufficient to observe p53 upregulation, but tumor growth inhibition typically requires higher doses.
-
Alternative Vehicle (Suspension)
If the co-solvent system is not tolerated or if the specific batch of FT671-R is a salt form that crashes out of PEG, use the following suspension vehicle. Note: Bioavailability may be lower.
-
Vehicle: 0.5% Methylcellulose (400 cP) + 0.1% Tween 80 in water.
-
Method: Add powder to vehicle and homogenize (Polytron) until a fine, uniform suspension is achieved. Stir constantly during dosing.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Precipitation upon Saline addition | "Solvent Shock" (Adding water too fast) | Add saline dropwise while vortexing. Warm the solution to 37°C. |
| Gel formation | Interaction between PEG and high conc. drug | Ensure DMSO is added first to fully dissolve the lattice before PEG is introduced. |
| Animal lethargy | High DMSO/PEG load | Ensure animals are hydrated. Do not exceed 10 mL/kg dosing volume. |
Stability: Prepare fresh daily. If storage is necessary, store at 4°C for max 24 hours, but re-sonicate and check for crystals before dosing.
References
-
Turnbull, A. P., et al. (2017).[2][3][4] "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481–486.
-
Key Insight: Primary description of FT671 structure, selectivity, and in vivo efficacy (MM.1S xenografts).[1]
-
-
MedChemExpress (MCE). "FT671 Product Datasheet & Solubility Guidelines."
- Key Insight: Provides the specific 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formul
-
Aobious. "FT671 (USP7 Inhibitor) Catalog Entry."
- Key Insight: Confirms the S-isomer as the active biological agent and lists physicochemical properties.
Sources
FT671-R treatment duration for apoptosis induction
Application Note: Optimization of FT671-R Treatment Duration for p53-Dependent Apoptosis Induction
Abstract & Core Directive
This guide details the experimental parameters for using FT671 , a high-affinity, selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] While often cataloged as FT671, the bioactivity resides exclusively in the (R)-enantiomer (hence "FT671-R").
The Critical Challenge: USP7 inhibition does not induce immediate cell death. It triggers a transcriptional program dependent on p53 stabilization.[1][2] Researchers frequently misinterpret the lag phase (0–12 hours) as lack of potency. This protocol establishes a 24–72 hour kinetic window as the standard for apoptosis quantification, distinguishing it from early biomarkers (p53/MDM2 stabilization) which occur within 4–6 hours.
Mechanism of Action: The USP7-MDM2-p53 Axis
FT671 functions as a "molecular rheostat" for p53. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2 (an E3 ligase).[2] MDM2, in turn, ubiquitinates p53, marking it for proteasomal degradation.
By inhibiting USP7, FT671 destabilizes MDM2.[1][2][3] Without MDM2, p53 accumulates and translocates to the nucleus to transcribe pro-apoptotic genes (e.g., PUMA, BAX).
Pathway Visualization
Figure 1: Mechanism of Action. FT671 inhibits USP7, breaking the MDM2 stabilization loop.[1][2][3] This allows p53 to escape proteasomal degradation and induce apoptosis.
Temporal Dynamics of FT671 Treatment
Successful experimental design requires mapping the three distinct phases of the FT671 response.
| Phase | Time Window | Cellular Event | Key Biomarkers | Recommended Assay |
| I. Target Engagement | 2 – 6 Hours | USP7 inhibition; MDM2 destabilization; p53 accumulation. | Western Blot | |
| II. Transcriptional Reprogramming | 6 – 18 Hours | p53 binds DNA; transcription of cell cycle arrest and apoptotic genes. | qPCR / Western Blot | |
| III. Apoptotic Commitment | 24 – 72 Hours | Mitochondrial outer membrane permeabilization (MOMP); Caspase activation. | Cleaved PARP, Cleaved Caspase-3, PS Exposure | Flow Cytometry / Viability |
Senior Scientist Insight: Do not attempt to measure apoptosis (Annexin V) at 6 hours; you will see p53 stabilization but no death, leading to false negatives. Conversely, measuring p53 at 72 hours may be confounded by massive cell death.
Detailed Protocols
Protocol A: Validation of Target Engagement (Western Blot)
Objective: Confirm FT671 is active and stabilizing p53 before assessing cell death.
Reagents:
-
FT671 (Dissolved in DMSO to 10 mM stock).
-
Cell Line: Must be p53-wildtype (e.g., HCT116, MCF7, U2OS). FT671 has negligible effect on p53-null cells (e.g., HCT116 p53-/-).
Step-by-Step:
-
Seeding: Seed
cells/well in a 6-well plate. Incubate overnight to adhere. -
Treatment:
-
Prepare media with FT671 at 1 µM and 10 µM .
-
Include a DMSO Vehicle Control (0.1%) .
-
Timepoints: Harvest lysates at 4h, 8h, and 24h .
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors.
-
Blotting Targets:
-
p53: Expect robust increase by 4h.
-
MDM2: Expect initial decrease (destabilization) followed by a potential rebound (as MDM2 is also a p53 target gene).[2]
-
p21: Expect increase by 8–12h.
-
Loading Control: GAPDH or
-Actin.
-
Protocol B: Quantification of Apoptosis (Flow Cytometry)
Objective: The definitive readout for FT671 efficacy.
Experimental Workflow Visualization:
Figure 2: Apoptosis Assay Workflow. Note the critical step of retaining supernatant where detached apoptotic cells reside.
Step-by-Step:
-
Seeding: Seed cells in 6-well plates to reach 60% confluency at time of treatment.
-
Treatment: Treat with FT671 (0.1, 1, 5, 10 µM) for 48 hours .
-
Note: 24 hours is often sufficient for sensitive lines (e.g., MM.1S), but solid tumors (HCT116) often require 48 hours for maximal apoptotic population separation.
-
-
Harvesting (CRITICAL):
-
Collect the culture media (contains floating dead cells) into a 15mL tube.
-
Wash adherent cells with PBS; collect PBS into the same tube.
-
Trypsinize adherent cells; add to the same tube.
-
Failure to collect floaters will artificially inflate viability data.
-
-
Staining:
-
Centrifuge (300xg, 5 min). Resuspend in Annexin Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
-
Analysis:
-
Q4 (Annexin-/PI-): Live.
-
Q3 (Annexin+/PI-): Early Apoptosis (Primary FT671 effect).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Expected Data & Troubleshooting
Quantitative Benchmarks (HCT116 Model)
| Parameter | Vehicle (DMSO) | FT671 (1 µM, 24h) | FT671 (10 µM, 48h) |
| p53 Level (Fold Change) | 1.0x | >5.0x | >10.0x |
| Cell Viability (CTG) | 100% | ~80% | <20% |
| Apoptosis (Annexin V+) | <5% | 15–25% | >60% |
Troubleshooting Guide
-
Issue: High p53 induction but low apoptosis at 48h.
-
Issue: "FT671-R" is not in the catalog.
-
Clarification: Order FT671 . The chemical synthesis naturally targets the (R)-enantiomer as the bioactive form described by Turnbull et al. Ensure the CAS number matches 1959551-26-8 .
-
-
Issue: Precipitation in media.
-
Solution: FT671 is hydrophobic. Do not exceed 0.5% DMSO final concentration. Vortex media immediately upon addition.
-
References
-
Turnbull, A. P., et al. (2017).[1][6][7] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[1][6] [Link]
- Core reference for FT671 structure, specificity, and mechanism.
-
Kategaya, L., et al. (2017). USP7 small-molecule inhibitors interfere with ubiquitin binding.[1][2][4] Nature, 550(7677), 534–538. [Link]
- Structural insights into USP7 inhibition.
-
Gavory, G., et al. (2018). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 14, 118–125. [Link]
- Comparative analysis of USP7 inhibitor classes.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
FT671-R handling and storage conditions -20°C
Executive Summary
FT671 is a potent, non-covalent, and highly selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with a
The suffix "-R" in this context denotes Reference Standard Grade , indicating a compound of high purity (>99%) intended for analytical benchmarking or sensitive biological assays. Unlike screening-grade compounds, FT671-R requires rigorous adherence to environmental controls to prevent hydrolytic degradation or crystalline changes.
This guide details the -20°C storage protocol , solubilization dynamics, and self-validating experimental workflows.
Part 1: Chemical Stability & Storage Logic
The Thermodynamics of -20°C
FT671 contains heteroatoms (fluorine, nitrogen) and amide linkages susceptible to hydrolysis and oxidation over time. Storage at -20°C is not merely a suggestion; it is a kinetic necessity to arrest degradation.
-
Powder Stability: At -20°C, the molecular motion of the solid-state crystal lattice is minimized, preventing hygroscopic interaction with ambient moisture.
-
The Condensation Threat: The most common failure mode is not the temperature itself, but the transition between temperatures. Opening a -20°C vial in humid room air causes immediate condensation on the hygroscopic powder, leading to hydrolysis.
Storage Protocol (Step-by-Step)
DOT Diagram 1: Storage & Reconstitution Workflow Caption: Logical flow for handling FT671-R to maintain chemical integrity from storage to bench.
Detailed Protocol:
-
Long-Term Storage: Store lyophilized powder at -20°C in a sealed container with desiccant packs (silica gel).
-
Equilibration (The "30-Minute Rule"): Before opening the vial, remove it from the freezer and let it sit at Room Temperature (RT) for 30 minutes .
-
Why? This ensures the glass/plastic vial is warmer than the dew point of the room, preventing water condensation inside the vial.
-
-
Short-Term: Solubilized stocks in DMSO should be stored at -80°C , not -20°C, to prevent phase separation and repeated micro-thawing (DMSO freezes at 19°C).
Part 2: Solubilization & Stock Preparation
FT671 is hydrophobic and insoluble in water. Attempting to dissolve directly in aqueous media (PBS/Media) will result in precipitation.
Solubility Profile
| Solvent | Max Solubility | Comment |
| DMSO | ~50 mg/mL (93 mM) | Recommended. May require sonication (30s).[4] |
| Ethanol | < 1 mg/mL | Not recommended. |
| Water | Insoluble | Do not use for stock preparation. |
Reconstitution Protocol
-
Calculate: Determine the volume of DMSO needed for a 10 mM or 50 mM stock concentration.
-
Formula:
-
-
Add Solvent: Add high-grade anhydrous DMSO (Sigma-Aldrich or equivalent).
-
Vortex/Sonicate: Vortex for 1 minute. If particulates remain, sonicate in a water bath at RT for 30-60 seconds. Solution must be clear.
-
Aliquot: Immediately dispense into light-protective amber microtubes (e.g., 10 µL or 50 µL aliquots) to avoid future freeze-thaw cycles.
-
Store: Flash freeze in liquid nitrogen (optional but best) and store at -80°C .
Part 3: Biological Application Protocols
Mechanism of Action (The USP7 Axis)
To validate FT671-R activity, you must observe the stabilization of p53 and MDM2.[5] FT671 inhibits USP7, which normally removes ubiquitin from MDM2 (saving MDM2 from degradation).[5] By inhibiting USP7, MDM2 degrades, and p53 levels rise.[2][3][4][5][6]
DOT Diagram 2: USP7 Signaling Pathway & FT671 Intervention Caption: FT671-R inhibits USP7, breaking the MDM2-stabilization loop and restoring p53 activity.
In Vitro Cellular Assay (HCT116 or U2OS cells)
Objective: Verify FT671-R potency via p53 stabilization (Western Blot).
Materials:
-
Cell Line: HCT116 (p53 wild-type). Note: Do not use p53-null lines for this readout.
-
Positive Control: Nutlin-3a (MDM2 inhibitor).
-
Vehicle Control: DMSO (0.1%).
Protocol:
-
Seeding: Plate HCT116 cells at
cells/well in a 6-well plate. Incubate overnight at 37°C. -
Preparation of Working Solutions:
-
Dilute the -80°C FT671-R stock (10 mM) into pre-warmed media.
-
Dose Range: 0.1 µM, 1 µM, 5 µM, 10 µM.
-
Critical: Keep final DMSO concentration
to avoid solvent toxicity.
-
-
Treatment: Aspirate old media and add drug-containing media. Incubate for 6 to 24 hours . (p53 stabilization is often visible by 4-6 hours; downstream targets like p21 require 12-24 hours).
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer with protease inhibitors.
-
Readout (Western Blot):
-
Primary Antibodies: Anti-p53, Anti-MDM2, Anti-p21.
-
Expected Result: Dose-dependent increase in p53 and p21 levels compared to DMSO control. MDM2 levels may initially rise (due to p53 transactivating MDM2) but will eventually degrade due to lack of USP7 protection [1].[5]
-
Part 4: References & Authoritative Grounding
-
Turnbull, A. P., et al. (2017).[2][3][4][5][6][7] "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481–486.[2][3][4][5]
-
Significance: The primary characterization paper defining FT671's mechanism, crystal structure, and selectivity profile.
-
[5]
-
-
Chemical Probes Portal. "FT671 Characterization Data."
-
Significance: Independent validation of selectivity against 38 other DUBs.[8]
-
-
MedChemExpress (MCE). "FT671 Product Datasheet & Solubility."
-
Significance: Source for solubility limits (DMSO 50 mg/mL) and formulation guidance.
-
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
Application Note: FT671 & FT671-R Permeability and Uptake Profiling
This Application Note and Protocol Guide is designed for researchers investigating the pharmacokinetics and pharmacodynamics of the USP7 inhibitor FT671 and its enantiomeric control, FT671-R.
Executive Summary
FT671 is a high-affinity, non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7) , a deubiquitinase that stabilizes the E3 ligase MDM2.[1] Inhibition of USP7 leads to MDM2 degradation and subsequent reactivation of the tumor suppressor p53.
FT671-R refers to the stereochemical enantiomer of FT671. In high-fidelity chemical biology, the enantiomeric pair (Active vs. Inactive/Less-Active) is the gold standard for validating intracellular target engagement. While FT671 (typically the S-enantiomer in commercial catalogs, though stereospecificity is critical) binds the USP7 catalytic domain with nanomolar affinity (IC50 ≈ 52 nM), FT671-R serves as a negative control to distinguish on-target efficacy from non-specific toxicity or membrane disruption.
This guide details protocols to validate the cellular permeability of FT671 and confirm its intracellular uptake using the FT671-R control to establish a self-validating experimental system.
Physicochemical Profile & Permeability Logic
Before initiating cell-based assays, it is critical to understand the driving forces of FT671 uptake. FT671 is a small molecule that enters cells primarily via passive diffusion , driven by its lipophilicity and moderate polar surface area.
Table 1: Physicochemical Properties of FT671
| Property | Value | Implication for Permeability |
| Molecular Weight | ~533.5 Da | Borderline for passive diffusion (Lipinski's Rule of 5). |
| LogP (Lipophilicity) | ~2.5 - 3.5 | Favorable for membrane crossing; moderate solubility. |
| TPSA | ~100 Ų | Good permeability (TPSA < 140 Ų is ideal). |
| Solubility | DMSO (>50 mM) | Requires dilution; avoid aqueous crash-out during dosing. |
| Mechanism | Non-covalent | Requires sustained intracellular concentration for occupancy. |
Experimental Protocols
Protocol A: Differential Cellular Target Engagement (CETSA)
Purpose: To prove that FT671 enters the cell and physically binds USP7, while FT671-R (negative control) does not. This is the most robust measure of "functional uptake."
Principle: Ligand binding stabilizes proteins against thermal denaturation. If FT671 enters the cell and binds USP7, the protein will remain soluble at higher temperatures compared to DMSO- or FT671-R-treated cells.
Workflow Diagram (CETSA Logic)
Caption: Comparative CETSA workflow. FT671 stabilizes USP7, preventing precipitation at high temperatures. FT671-R fails to bind, resulting in USP7 precipitation similar to DMSO control.
Step-by-Step Procedure:
-
Seeding: Plate HCT116 or MM.1S cells at
cells/mL in 6-well plates. -
Dosing: Treat with 10 µM of FT671, FT671-R, or DMSO (Vehicle) for 1 hour at 37°C.
-
Note: 1 hour is sufficient for passive diffusion.
-
-
Harvest: Trypsinize, wash with PBS, and resuspend pellets in PBS containing protease inhibitors.
-
Aliquot: Split each condition into 8 PCR tubes (50 µL each).
-
Thermal Challenge: Using a gradient PCR cycler, heat tubes to: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes .
-
Cooling: Incubate at RT for 3 min.
-
Lysis: Add 50 µL of 2x Lysis Buffer (with 1% NP-40) to cells. Freeze-thaw 3 times (Liquid N2 / 25°C) to lyse.
-
Clarification: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (contains only stabilized, soluble USP7).
-
Detection: Run Western Blot with anti-USP7 antibody.
-
Success Criteria: FT671 samples show strong USP7 bands at >50°C. FT671-R and DMSO samples show loss of USP7 band intensity at >46°C.
-
Protocol B: Functional Biomarker Assay (p53 Stabilization)
Purpose: To confirm that the uptake results in downstream biological activity.
Mechanism: USP7 inhibition prevents MDM2 deubiquitination
-
Dosing: Treat cells with a dose response (0.1, 1, 10 µM) of FT671 and FT671-R for 6–16 hours .
-
Lysis: Lyse in RIPA buffer.
-
Western Blot Targets:
-
p53: Should INCREASE with FT671; No change with FT671-R.
-
MDM2: Should DECREASE (or show higher MW ubiquitinated laddering) with FT671.
-
p21: Downstream target of p53, should INCREASE.
-
Protocol C: Direct Intracellular Quantitation (LC-MS/MS)
Purpose: Absolute quantification of intracellular drug concentration.
-
Treatment: Incubate
cells with 1 µM FT671 for 1, 2, and 4 hours. -
Washing (Critical): Wash cells 3x with ice-cold PBS to remove extracellular drug.
-
Tip: Include a brief (30s) wash with acid-glycine buffer (pH 3.0) to strip non-specifically bound drug from the outer membrane.
-
-
Extraction: Add 200 µL 80% Acetonitrile/Water (pre-chilled). Scrape cells and collect.
-
Sonication: Sonicate for 10s to disrupt membranes.
-
Centrifugation: 15,000 x g for 10 min. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode).
-
Normalization: Normalize drug amount (pmol) to total protein content (mg) or cell number.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| FT671-R shows activity | Impurity or high dose | Verify purity (>98%) via HPLC. Reduce dose; off-target effects occur >20 µM. |
| No p53 increase with FT671 | p53-null cell line | Ensure cells are p53-WT (e.g., HCT116, MM.1S). Do not use PC3 or HL-60. |
| Low Intracellular Conc. | High Serum Binding | Perform uptake assay in low-serum (1% FBS) media to assess free-drug entry. |
References
-
Turnbull, A. P., et al. (2017).[1][2] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481-486.[1] Link
- The foundational paper describing the discovery, structure, and specificity of FT671.
-
Kategaya, L., et al. (2017). USP7 small-molecule inhibitors interfere with ubiquitin binding.[3] Nature, 550(7677), 534-538. Link
- Provides mechanistic insight into the allosteric regul
-
Gavory, G., et al. (2018). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 14(2), 118-125. Link
- Comparative analysis of USP7 inhibitor uptake and cellular potency.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 344(6182), 412-415. Link
- The authoritative protocol for the CETSA method described in Protocol A.
Sources
Application Note: FT671 (USP7 Inhibitor) Co-treatment Protocols with Chemotherapy
This guide serves as a comprehensive Application Note and Protocol for the co-treatment of FT671 (a selective USP7 inhibitor) with chemotherapy.
Technical Clarification: In scientific literature, FT671 refers to the active S-enantiomer which inhibits USP7. (R)-FT671 is the inactive enantiomer often used as a negative control to validate on-target specificity. This guide focuses on the therapeutic application of FT671 in combination with DNA-damaging chemotherapy, while incorporating (R)-FT671 as a critical experimental control.
Abstract & Mechanism of Action
The ubiquitin-specific protease 7 (USP7/HAUSP) is a critical deubiquitinase that stabilizes the E3 ubiquitin ligase MDM2. Under normal conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation. In p53-wildtype cancers, this mechanism suppresses p53-mediated apoptosis.
FT671 is a high-affinity, non-covalent inhibitor of USP7 (
Rationale for Co-treatment: Chemotherapeutic agents (e.g., Doxorubicin, Etoposide, Cisplatin) induce DNA damage, signaling p53 activation. However, high MDM2 levels can dampen this response. Co-treatment with FT671 prevents MDM2-mediated dampening, resulting in "super-activation" of p53 and synergistic cytotoxicity.
Mechanistic Pathway Diagram
Caption: FT671 inhibits USP7, destabilizing MDM2 and preventing p53 degradation. Chemotherapy provides the upstream DNA damage signal. Together, they synergistically drive apoptosis.
Experimental Design & Controls
Critical Controls
To ensure data integrity (E-E-A-T), every experiment must include the following controls:
-
Negative Control Compound: (R)-FT671 . This is the inactive enantiomer.[2] It controls for off-target chemical effects. If (R)-FT671 shows toxicity similar to FT671, the effect is not USP7-driven.
-
Genetic Control: p53-Null Cell Line (e.g., HCT116
). FT671 efficacy is strictly p53-dependent. Toxicity in p53-null cells indicates off-target toxicity. -
Vehicle Control: DMSO (Final concentration < 0.1%).
Reagent Preparation
| Reagent | Molecular Weight | Stock Conc. | Solvent | Storage |
| FT671 (Active) | 533.48 g/mol | 10 mM | DMSO | -80°C (Aliquot) |
| (R)-FT671 (Inactive) | 533.48 g/mol | 10 mM | DMSO | -80°C (Aliquot) |
| Doxorubicin | 579.98 g/mol | 10 mM | Water/DMSO | -20°C |
Note: FT671 is soluble in DMSO up to ~50 mg/mL. Avoid freeze-thaw cycles.
Protocol A: Determination of Single-Agent Sensitivity ( )
Objective: Establish the baseline sensitivity of the cell model to FT671 alone before attempting combinations.
-
Cell Seeding: Seed tumor cells (e.g., MM.1S, HCT116) in 96-well white-walled plates (for luminescence) at 3,000–5,000 cells/well in 90 µL media.
-
Incubation: Incubate for 24 hours to allow attachment.
-
Drug Addition:
-
Prepare a 3-fold serial dilution of FT671 and (R)-FT671 in media.
-
Range: 10 µM down to 0.5 nM (10 points).
-
Add 10 µL of 10x drug solution to wells.
-
-
Treatment Duration: Incubate for 72 hours (standard proliferation assay) or 24 hours (acute apoptosis assay).
-
Readout: Add CellTiter-Glo (Promega) or equivalent ATP-based viability reagent. Shake for 2 mins, incubate 10 mins, read Luminescence.
-
Analysis: Fit curves using Non-linear regression (log(inhibitor) vs. response).
-
Validation Criteria: FT671 should have nanomolar potency (e.g.,
~30-100 nM). (R)-FT671 should show no activity ( > 10 µM).
-
Protocol B: Synergistic Co-treatment (Checkerboard Matrix)
Objective: Quantify synergy between FT671 and Chemotherapy using the Chou-Talalay Combination Index (CI).
Workflow Diagram
Caption: Standard workflow for high-throughput synergy screening using a matrix design.
Step-by-Step Procedure
-
Matrix Design: Create a 6x6 or 8x8 matrix in a 96-well plate.
-
Axis X (FT671): 0, 0.25x, 0.5x, 1x, 2x, 4x of its
. -
Axis Y (Chemo): 0, 0.25x, 0.5x, 1x, 2x, 4x of its
.
-
-
Preparation:
-
Prepare 4x concentrated solutions of FT671 and the Chemo agent in separate tubes.
-
Mix them in a deep-well block to create the "Combo" solutions (now 2x).
-
Add the 2x Combo mix to the cells (1:1 volume ratio).
-
-
Controls:
-
Cells + DMSO (Vehicle).
-
Cells + FT671 alone (Row A).
-
Cells + Chemo alone (Column 1).
-
-
Incubation: 72 hours at 37°C.
-
Data Processing:
-
Calculate Fraction Affected (
). -
Use CompuSyn or R (synergyfinder) to calculate Combination Index (CI) .
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9–1.1: Additive
-
CI > 1.1: Antagonism
-
-
Protocol C: Pharmacodynamic Validation (Western Blot)
Objective: Prove the mechanism. Synergy must correlate with enhanced p53 stabilization.
-
Setup: Seed cells in 6-well plates (300,000 cells/well).
-
Treatment Groups (24 Hour Treatment):
-
Vehicle (DMSO)
-
FT671 (100 nM)
-
(R)-FT671 (100 nM) - Specificity Control
-
Doxorubicin (Sub-lethal dose, e.g., 50 nM)
-
Combination: FT671 (100 nM) + Doxorubicin (50 nM)
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Western Blot Targets:
-
p53: Expect moderate increase with FT671 or Dox alone; Massive increase with Combo.
-
MDM2: Expect band shift (ubiquitination laddering) or decrease (degradation) depending on timepoint.
-
p21 (CDKN1A): Downstream readout of p53 activation.
-
Cleaved PARP: Marker of Apoptosis.
-
-
Expected Result: The combination lane should show significantly higher p53 and Cleaved PARP compared to single agents.
References
-
Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481-486.
-
Gavory, G., et al. (2018). "Discovery and characterization of highly potent and selective allosteric USP7 inhibitors." Nature Chemical Biology, 14, 118–125.
-
Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research, 70(2), 440-446.
-
Kategaya, L., et al. (2017). "USP7 small-molecule inhibitors interfere with ubiquitin binding."[3][4] Nature, 550, 534–538.
Sources
Troubleshooting & Optimization
Technical Support Center: FT671-R Handling & Solubility
The following technical support guide addresses the precipitation issues associated with FT671-R (the active (R)-enantiomer of the USP7 inhibitor FT671) in aqueous media. This content is structured for researchers requiring high-fidelity experimental conditions.
Topic: Troubleshooting FT671-R Precipitation in Aqueous Media Product Class: Selective USP7 Inhibitor (Non-covalent) Chemical Profile: Highly lipophilic, low aqueous solubility Document ID: TS-FT671-AQ-001
Technical Overview: The Solubility Challenge
FT671-R is a potent, selective inhibitor of Ubiquitin Specific Protease 7 (USP7) . While it exhibits excellent potency (
The Core Issue: FT671-R is soluble in organic solvents (DMSO) but thermodynamically unstable in pure aqueous buffers (PBS, cell culture media). When a concentrated DMSO stock is introduced directly into a hydrophilic environment, the hydrophobic effect drives the molecules to aggregate, causing rapid precipitation ("crashing out"). This results in:
-
Inaccurate dosing: The actual concentration in solution is far lower than calculated.
-
False negatives: Lack of biological response (e.g., p53 stabilization) due to poor bioavailability.
-
Assay interference: Precipitates can scatter light, interfering with optical density (OD) or fluorescence readings.
Troubleshooting Guide (FAQs)
Q1: Why does my FT671-R solution turn cloudy immediately upon adding it to the media?
Diagnosis: This is "solvent shock." You likely added a high-concentration DMSO stock directly to a large volume of aqueous media. The Fix:
-
Reduce the Step-Size: Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high (>10 µM). Create an intermediate dilution (e.g., 10x concentrated in media/buffer) before the final dilution.
-
Vortex Immediately: Inject the stock into the vortex of the stirring media, not onto the static surface.
-
Check the Limit: The thermodynamic solubility limit of FT671 in PBS is
µM without carriers. For higher concentrations, you must use a solubilizing agent (see Protocol B).
Q2: I need to dose mice/cells at high concentrations (>10 mg/kg or >50 µM). DMSO alone isn't working. What is the correct vehicle?
Expert Insight: Simple aqueous buffers are insufficient for in vivo or high-dose in vitro work. The Standard Formulation: The field-validated vehicle for FT671-R is 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline .
-
Mechanism: The cyclodextrin forms an inclusion complex, encapsulating the hydrophobic FT671-R molecule within its cavity while presenting a hydrophilic exterior to the solvent.
-
Protocol: See Protocol B below.
Q3: Can I use sonication to re-dissolve the precipitate?
Answer: Only for the DMSO stock , not for the aqueous suspension.
-
In DMSO: Yes. If your frozen stock has crystals, sonicate at 37°C to ensure full homogeneity before use.
-
In Aqueous Media: No. Sonicating a precipitate in water usually creates a stable suspension of micro-crystals (a slurry), not a true solution. These micro-crystals will not cross cell membranes efficiently. If it precipitates in media, discard and restart with a better formulation.
Q4: How do I verify if my compound is in solution or just a fine suspension?
Validation Step:
-
Centrifuge the "dissolved" sample at 13,000 x g for 10 minutes.
-
Measure the absorbance (or HPLC peak) of the supernatant.
-
Compare it to the pre-centrifugation sample. If the concentration drops significantly (>10%), you have precipitation.
Experimental Protocols
Protocol A: Standard In Vitro Dilution (Cell Culture < 10 µM)
Use this for standard
-
Stock Prep: Dissolve FT671-R powder in 100% DMSO to create a 10 mM Master Stock. Sonicate until clear. Store at -80°C.
-
Intermediate Dilution (Critical Step):
-
Prepare a 100x working solution in 100% DMSO. (e.g., if final target is 1 µM, make a 100 µM solution in DMSO).
-
Note: Keeping the compound in DMSO for the intermediate step prevents premature crashing.
-
-
Final Dilution:
-
Add 1 µL of the 100x DMSO working solution to 99 µL of pre-warmed culture media.
-
Final DMSO concentration: 1.0%.
-
Mix: Pipette up and down immediately.
-
Protocol B: High-Solubility Formulation (In Vivo / High Dose)
Required for animal studies or cellular assays requiring >50 µM.
Reagents:
-
FT671-R Powder[1]
-
DMSO (Anhydrous)
-
SBE-β-CD (Captisol® or equivalent)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Vehicle Prep: Dissolve SBE-β-CD powder in sterile saline to create a 22.2% (w/v) solution. Filter sterilize (0.22 µm).
-
Solubilization: Dissolve FT671-R in 100% DMSO to a concentration 10x higher than your final target.
-
Complexation:
-
Slowly add the 10% DMSO-Drug solution to the 90% Vehicle (22.2% SBE-β-CD).
-
Order of addition matters: Add Organic into Aqueous while vortexing.
-
Final Composition: 10% DMSO / 20% SBE-β-CD / 70% Saline.
-
-
Validation: The solution should be crystal clear. If cloudy, sonicate in a water bath at 37°C for 5-10 minutes.
Data & Specifications
Table 1: Solubility Profile of FT671-R
| Solvent System | Solubility Limit | Stability | Recommended Use |
| 100% DMSO | ~50 mg/mL (93 mM) | High (Months at -80°C) | Master Stock Storage |
| PBS / Water | < 0.01 mg/mL | Very Low (Precipitates instantly) | DO NOT USE for stock |
| Cell Media + 0.1% DMSO | ~5 µM | Low (Use immediately) | Low-dose cell assays |
| 10% DMSO + 90% Corn Oil | ~5 mg/mL | High | Oral Gavage (Lipid-based) |
| 10% DMSO + 20% SBE-β-CD | ~5 mg/mL | High (Clear Solution) | Gold Standard (In Vivo/High Dose) |
Visualizations
Diagram 1: The "Solvent Shock" Mechanism vs. Correct Formulation
This diagram illustrates why direct dilution fails and how the inclusion complex strategy works.
Caption: Figure 1. Direct dilution into buffer causes hydrophobic collapse (Red), whereas SBE-β-CD encapsulation maintains solubility (Green).
Diagram 2: Biological Validation Pathway
Use this workflow to confirm that your solubilized FT671-R is biologically active.
Caption: Figure 2.[2][3][4] Mechanism of Action. Successful solubilization is validated by observing p53 stabilization and downstream apoptosis.
References
-
Turnbull, A. P., et al. (2017).[3][4] "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550, 481–486.
-
MedChemExpress. (n.d.).[5] "FT671 Product Information & Solubility Data." MCE Product Database.
-
Chemical Probes Portal. (2017). "FT671 Chemical Probe Review." Chemical Probes.
Sources
Technical Support Center: FT671 & FT671-R Stability in Biological Assays
Topic: Stability and Handling of FT671 (USP7 Inhibitor) and FT671-R (Inactive Control) Ticket ID: USP7-STAB-001 Status: Resolved / Guide Published
Executive Summary
FT671 is a potent, non-covalent, selective inhibitor of Ubiquitin Specific Peptidase 7 (USP7) .[1][2][3][4] "FT671-R" typically refers to the inactive enantiomer (or reference control) used to validate on-target specificity.
The Critical Failure Mode:
The primary stability issue with the FT671 series in cell culture is not chemical degradation (hydrolysis), but physical instability (precipitation) . These compounds are highly lipophilic. When introduced to aqueous cell culture media, they suffer from "solubility shock," leading to micro-precipitation that is often invisible to the naked eye but drastically reduces the effective concentration (
This guide details the protocols to maintain thermodynamic stability in media and troubleshoot biological efficacy.
Module 1: Pre-Experiment QC (Solubility & Storage)
FAQ 1.1: Why do I see variability in my IC50 data between replicates?
Diagnosis: Likely Compound Crash-Out . Mechanism: FT671 has high lipophilicity (LogP > 3). When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into cold or room-temperature media, the local concentration at the pipette tip exceeds the solubility limit, causing immediate crystallization. These micro-crystals do not re-dissolve easily.
The Solution: "The Sandwich" Dilution Protocol Do not add 100% DMSO stock directly to cell plates. Use an intermediate dilution step.
Step-by-Step Protocol:
-
Prepare Stock: Ensure FT671/FT671-R is fully dissolved in anhydrous DMSO at 10 mM. Vortex vigorously.
-
Intermediate Step (100x): Dilute the 10 mM stock 1:10 into warm (37°C) media or PBS to create a 1 mM "working stock."
-
Note: If this solution turns cloudy, your concentration is too high. Lower the working stock to 0.5 mM.
-
-
Final Addition: Add the working stock to your cell culture wells to achieve the final assay concentration (e.g., 1 µM or 10 µM).
-
Mixing: Mix by gentle pipetting; do not vortex cell plates.
Data Table 1: Solubility Thresholds
| Solvent System | Max Solubility (Approx.) | Stability Window | Storage Condition |
| 100% DMSO | ~50 mg/mL (93 mM) | >1 Year | -80°C (Desiccated) |
| Cell Media + 10% FBS | ~10-20 µM | < 24 Hours | 37°C (In Incubator) |
| PBS (No Protein) | < 1 µM | Unstable (Precipitates) | N/A |
Critical Note: Serum proteins (Albumin) act as a "sink," helping to solubilize the compound. Never dilute FT671 into serum-free media (e.g., Opti-MEM) for long incubations unless strictly necessary, as precipitation risk increases 10-fold.
Module 2: In-Culture Stability & Serum Effects
FAQ 2.1: Does FT671 degrade in media over 48-72 hours?
Technical Insight: Chemically, the FT671 scaffold (containing sulfonamide and heteroaryl motifs) is resistant to rapid hydrolysis at physiological pH (7.4).
-
Chemical Half-life (
): > 48 hours in complete media. -
Biological Half-life: The limiting factor is cellular metabolism, not media instability.
Troubleshooting: If you observe a loss of potency over 72 hours:
-
Do not refresh media: FT671 is non-covalent.[2][3] Washing cells or changing media removes the inhibitor, allowing USP7 to immediately resume deubiquitinating MDM2.
-
Spike-in Strategy: For experiments >48 hours, add a 0.5x volume "top-up" of fresh compound-containing media rather than performing a full media exchange.
FAQ 2.2: My Western Blot shows no p53 stabilization. Is the drug dead?
Diagnosis: Serum Protein Binding. FT671 binds to Bovine Serum Albumin (BSA) and FBS. If you shift from 10% FBS to 20% FBS, the free fraction of the drug decreases, shifting the apparent IC50.
Validation Experiment: Run a Cellular Thermal Shift Assay (CETSA) to prove target engagement, rather than relying solely on downstream markers (p53/MDM2) which can be affected by other pathway mutations.
Module 3: Mechanism & Visualization
Pathway Logic: The USP7-MDM2-p53 Axis
To validate FT671 (Active) vs. FT671-R (Inactive), you must observe the specific stabilization of p53 only with the active compound.
Figure 1: Mechanism of Action. FT671 inhibits USP7, preventing the deubiquitination of MDM2.[1] This leads to MDM2 degradation and subsequent accumulation of p53.[1][4] FT671-R fails to bind USP7, serving as the negative control.
Module 4: Troubleshooting Workflow
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic Decision Tree for FT671/FT671-R experimental failures.
References
-
Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors."[3] Nature, 550(7677), 481–486.[3]
- Key Finding: Establishes FT671 as a high-affinity (IC50 = 52 nM), non-covalent inhibitor and defines the structural basis for its selectivity.
-
Chemical Probes Portal. "FT671 Probe Characterization."
- Key Finding: Provides recommended cellular concentrations (1-10 µM) and confirms selectivity profiles against other DUBs.
-
MedChemExpress (MCE). "FT671 Product & Solubility Data."
- Key Finding: Confirms DMSO solubility limits (50 mg/mL) and storage protocols (-80°C).
Sources
- 1. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FT671 Solubility & Formulation Guide
Executive Summary & Compound Profile
FT671 is a potent, non-covalent, and selective inhibitor of Ubiquitin Specific Peptidase 7 (USP7) with an IC50 of ~52 nM.[1][2][3] It is widely used to study the p53-MDM2 axis in oncology.
The Challenge: FT671 is a highly lipophilic small molecule (heterocyclic pyrazolo-pyrimidin-one scaffold). It exhibits poor aqueous solubility, leading to frequent "crash-out" (precipitation) events when diluted into saline or water. This guide provides validated protocols to solubilize FT671 for oral (PO) and intraperitoneal (IP) administration without compromising animal welfare or data integrity.
Physicochemical Snapshot
| Property | Value | Implication |
| Molecular Weight | 533.48 g/mol | Moderate size; permeability is generally good. |
| Solubility (DMSO) | ~50 mg/mL (93 mM) | Excellent stock solvent. |
| Solubility (Water) | < 0.1 mg/mL | Critical: Requires solubilizing agents (co-solvents/complexation). |
| Target Dosing | 100–200 mg/kg (PO) | Requires high-concentration formulation (10–20 mg/mL). |
Validated Formulation Protocols
The following protocols are ranked by success rate in preventing precipitation and maximizing bioavailability.
Protocol A: The "Golden Standard" (SBE-β-CD Complexation)
Best for: High-dose oral gavage (100–200 mg/kg) and maximizing bioavailability. Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic drug, preventing precipitation in the aqueous phase.
Reagents:
-
FT671 Powder
-
DMSO (Dimethyl sulfoxide), sterile filtered
-
SBE-β-CD (e.g., Captisol®)[2]
-
Saline (0.9% NaCl)
Step-by-Step Procedure:
-
Prepare Vehicle: Dissolve SBE-β-CD in saline to create a 20% (w/v) clear solution.[2] Filter sterilize (0.22 µm).
-
Dissolve Compound: Dissolve FT671 in 100% DMSO to reach a concentration 10x higher than your final target concentration. (e.g., if you need 10 mg/mL final, make a 100 mg/mL DMSO stock). Sonication is usually required.
-
Stepwise Addition (Critical):
-
Place the 20% SBE-β-CD solution on a magnetic stirrer (medium speed).
-
Slowly add the DMSO stock dropwise into the vortex of the stirring SBE-β-CD solution.
-
Final Ratio: 10% DMSO : 90% (20% SBE-β-CD/Saline).[2]
-
-
Verification: The solution should remain clear. If slightly cloudy, sonicate at 37°C for 5–10 minutes.
Protocol B: Co-Solvent System (PEG/Tween)
Best for: IP injection or lower dose PO studies where cyclodextrins are unavailable. Risk: Higher viscosity; potential for precipitation if left standing too long.
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[2]
Step-by-Step Procedure:
-
Step 1 (Solubilization): Dissolve FT671 completely in DMSO (10% of total volume). Sonicate until clear.
-
Step 2 (Stabilization): Add PEG300 (40% of total volume) to the DMSO solution. Vortex thoroughly. The solution may warm up slightly.
-
Step 3 (Surfactant): Add Tween-80 (5% of total volume).[2] Vortex.
-
Step 4 (Dilution): Slowly add pre-warmed (37°C) Saline (45% of total volume) while vortexing.
-
Warning: Adding cold saline causes immediate precipitation.
-
Visual Workflow: Preventing "Crash-Out"
The following diagram illustrates the critical order of operations. Deviating from this path is the #1 cause of formulation failure.
Figure 1: Critical path for FT671 solubilization. Note that aqueous buffers (Saline) are always added LAST.
Troubleshooting & FAQs
Q1: My solution precipitates immediately upon adding saline. Why?
A: This is the "Solvent Shock" effect.
-
Cause: Adding a highly hydrophobic solution (DMSO+Drug) directly into a large volume of water causes the drug to crash out before it can disperse.
-
Fix: Reverse the addition or use an intermediate.
-
For Cyclodextrins: Add the DMSO into the stirring Cyclodextrin (the complexation agent needs to be present immediately).
-
For PEG/Tween: Ensure you add PEG before Saline. PEG acts as a bridge between the DMSO and Water.
-
Temperature: Ensure the saline is warm (37°C). Cold shock precipitates FT671.
-
Q2: Can I use 100% DMSO for animal injections?
A: Absolutely not.
-
Toxicity: 100% DMSO causes severe hemolysis, local tissue necrosis, and pain on injection.
-
Limit: For mice, the absolute maximum DMSO concentration is usually 10% (v/v). For IP injections, even 10% can be irritating; 5% is preferred.
Q3: The animal studies in the literature use 200 mg/kg.[2][3] How do I achieve this concentration?
A: To dose 200 mg/kg in a mouse (assuming 20g mouse, 10 mL/kg dosing volume = 0.2 mL volume), you need a concentration of 20 mg/mL .
-
Feasibility: 20 mg/mL is difficult in simple PEG/Saline mixtures.
-
Recommendation: You must use the SBE-β-CD (Protocol A) or a Corn Oil suspension (10% DMSO / 90% Corn Oil) for these high concentrations. Simple aqueous buffers cannot hold 20 mg/mL of FT671 in solution.
Q4: Is "FT671-R" different from FT671?
A: In most commercial catalogs, "FT671" refers to the active enantiomer (S-configuration at the piperidine, though nomenclature varies by vendor). If your vial is labeled "FT671-R", verify the Certificate of Analysis (CoA). If it implies a specific salt form (e.g., HCl salt), it may be more soluble in water but potentially more acidic. If it refers to the R-enantiomer (stereoisomer), be aware that biological activity against USP7 is stereospecific; ensure you are using the active isomer for efficacy studies.
References & Grounding
-
Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors."[2][4][5][6] Nature, 550(7677), 481-486.[2][3][5]
-
MedChemExpress (MCE). "FT671 Product Information & Solubility Data."
-
Key Data: Provides specific solubility ratios for SBE-β-CD and Corn Oil formulations.
-
-
Li, P., & Kerns, E. H. (2006). "Solubility in Formulation for Preclinical Studies." Drug Discovery Today.
-
Key Data: General principles for formulating lipophilic compounds (LogP > 3) using co-solvents and cyclodextrins.
-
Sources
- 1. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
FT671-R Technical Support Hub: In Vivo Toxicity & Off-Target Guide
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: FT671 (USP7 Inhibitor) In Vivo Optimization Last Updated: February 10, 2026
Executive Summary: The FT671-R Profile
Welcome to the technical support center for FT671-R . You are likely working with the purified (R)-enantiomer of FT671, a highly potent, non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7) .
Unlike earlier generation inhibitors (e.g., P5091), FT671 is distinguished by its extreme selectivity . It binds the catalytic domain of USP7, preventing the deubiquitination of MDM2, which leads to MDM2 degradation and subsequent p53 stabilization.[1][2]
Critical Baseline: In validated studies (Turnbull et al., Nature 2017), FT671 is well-tolerated in mice at doses up to 200 mg/kg daily .[3] If you are observing significant toxicity (weight loss >15%, lethargy) or lack of efficacy, the issue often lies in vehicle formulation or enantiomeric purity , not the molecule's inherent mechanism.
Mechanism of Action & Toxicity Axis
To troubleshoot effectively, you must understand the signaling architecture. FT671 efficacy relies on the USP7-MDM2-p53 axis.[1][4]
Figure 1: FT671 inhibits USP7, forcing MDM2 auto-ubiquitination and degradation.[5] This stabilizes p53.[1][3][6] Toxicity is rare because normal tissues tolerate transient p53 restoration better than tumor cells.
Troubleshooting Guide: Toxicity & Off-Target Effects
Scenario A: "My mice are losing weight (>15%) or showing signs of distress."
Diagnosis: This is likely Vehicle Toxicity , not Compound Toxicity. The standard vehicle (10% DMA) is harsh. If your mouse strain (e.g., NSG, BALB/c) is sensitive, the vehicle alone can cause colitis or metabolic stress.
Protocol 1: Vehicle Optimization
| Component | Standard Formulation (High Solubility) | Sensitive Strain Formulation (Suspension) |
| Primary Solvent | 10% DMA (Dimethylacetamide) | 0.5% Methylcellulose |
| Co-Solvent | 90% PEG400 (Polyethylene glycol) | 0.1% Tween 80 |
| Preparation | Dissolve FT671 in DMA first. Add PEG400 slowly with vortexing. | Mince powder finely.[6] Add vehicle slowly while stirring. Sonicate 20 mins. |
| Pros/Cons | High bioavailability; High toxicity risk. | Lower toxicity; Lower bioavailability (requires PK check). |
Action Steps:
-
Run a Vehicle Control: Dose n=3 mice with only the vehicle for 5 days. If they lose weight, switch to the Methylcellulose formulation.
-
Check Dosing Frequency: FT671 is potent.[6] If dosing 200 mg/kg QD (once daily), reduce to 100 mg/kg QD or 200 mg/kg Q2D (every two days).
Scenario B: "I see no tumor reduction."
Diagnosis: Poor Bioavailability or Enantiomeric Impurity. FT671 contains a chiral center. The (S)-enantiomer is significantly less active. If you synthesized this in-house or bought a "racemic" mixture, efficacy will drop by >50%.
Action Steps:
-
Verify Stereochemistry: Ensure you are using FT671-R (Active). Check the Certificate of Analysis for Enantiomeric Excess (ee > 98%).
-
PD Biomarker Check: Do not just measure tumor size. You must validate target engagement 4 hours post-dose.
-
Western Blot: Lysate from tumor.
-
Look for: Decrease in MDM2 levels (distinctive of USP7 inhibition) AND Increase in p53/p21 levels.
-
Note: If p53 increases but MDM2 does not decrease, you might be hitting an off-target (e.g., DNA damage response) rather than USP7.
-
Off-Target Analysis & Specificity
Users often ask: Does FT671 inhibit other DUBs (Deubiquitinases)?
Technical Fact: FT671 is one of the most selective DUB inhibitors available.
-
DUBprofiler Data: Screened against 38 DUBs.[7]
-
Result: Exclusive selectivity for USP7.
-
Common Off-Targets (CLEARED):
-
USP47: No inhibition (unlike P5091).
-
USP10: No inhibition.[7]
-
USP2: No inhibition.
-
The "Hidden" Off-Target: CYP Enzymes. Like many small molecules, FT671 can interact with liver metabolic enzymes.
-
Risk: If co-administering with other drugs, FT671 might alter their metabolism.
-
Recommendation: Avoid co-dosing with strong CYP3A4 inhibitors/inducers without running a drug-drug interaction (DDI) pilot study.
Interactive Troubleshooting Workflow
Follow this logic tree to resolve in vivo inconsistencies.
Figure 2: Decision tree for isolating vehicle toxicity vs. pharmacokinetic failure.
Frequently Asked Questions (FAQ)
Q: Can I use FT671 in p53-null or p53-mutant models? A: Generally, no . FT671 works by rescuing wild-type (WT) p53 from MDM2-mediated degradation. In p53-null tumors, the primary mechanism is abolished. However, some efficacy has been noted in specific contexts via p53-independent stress pathways, but for robust data, use p53-WT models (e.g., MM.1S, HCT116).
Q: What is the half-life of FT671 in mice? A: While specific T1/2 varies by strain, the effective pharmacodynamic half-life supports QD (Once Daily) dosing. The compound maintains USP7 inhibition long enough to trigger the irreversible commitment to apoptosis in sensitive cells.
Q: How do I store the stock solution? A:
-
Powder: -20°C (stable for years).[2]
-
In DMSO (Stock): -80°C. Avoid repeated freeze-thaw cycles.
-
Formulated Vehicle (DMA/PEG): Prepare fresh daily . Do not store formulated compound; it may precipitate or degrade.
References
-
Turnbull, A. P., et al. (2017).[3][4][6] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[3]
- Key Data: Discovery of FT671, crystal structure, and in vivo vehicle (10% DMA/90% PEG400).
-
Kategaya, L., et al. (2017). USP7 small-molecule inhibitors interfere with ubiquitin binding.[1][4] Nature, 550(7677), 534–538.
-
Chemical Probes Portal. FT671 Probe Characterization.
-
Key Data: DUBprofiler selectivity data and off-target panels.[7]
-
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: FT671 & p53 Detection
Topic: Troubleshooting p53 Western Blot Detection in the Context of FT671 (USP7 Inhibitor) Studies Audience: Drug Discovery Scientists & Oncologists Version: 2.1 (Current as of 2025)
Diagnostic Phase: Define Your "FT671"
Before proceeding, we must resolve a common nomenclature hazard in oncology research. The term "FT671" typically refers to a high-affinity USP7 Inhibitor , but it is frequently typographically confused with "TE671," a Rhabdomyosarcoma cell line.
Which scenario fits your experiment?
| Scenario | Context | The "R" Factor | Primary Challenge |
| A: The Drug Study (Most Likely) | You are treating cells with the small molecule FT671 to stabilize p53. | FT671-R likely refers to a cell line generated to be Resistant to FT671 treatment. | Differentiating between technical failure (bad blot) and biological resistance (mechanism bypass). |
| B: The Cell Line | You are working with TE671 cells (often mislabeled as FT671). | TE671-R refers to a subclone resistant to chemotherapy (e.g., Vincristine). | TE671 is p53-wildtype (or heterozygous); basal levels are naturally low and hard to detect without stress. |
This guide focuses on Scenario A (FT671 as a USP7 Inhibitor) , as this is the standard context for "FT671" in drug development. If you are working with TE671 cells, follow the "Basal Detection" protocols below.
The Mechanistic Baseline: What Should Happen?
To troubleshoot, you must understand the expected pharmacodynamics. FT671 is a potent inhibitor of USP7 (Ubiquitin Specific Peptidase 7).[1]
-
Normal State: USP7 deubiquitinates MDM2, stabilizing it. MDM2 then ubiquitinates p53, marking it for proteasomal degradation. Result: Low p53.
-
FT671 Treatment: Inhibits USP7.[1][2][3][4][5] MDM2 is not deubiquitinated and undergoes auto-ubiquitination/degradation. Without MDM2, p53 is stabilized. Result: High p53 accumulation.
-
The "R" (Resistant) Phenotype: If you are blotting FT671-R cells, the expectation changes. Resistance often arises from TP53 mutations (rendering stabilization irrelevant) or downstream bypasses. Result: You may see NO increase in p53, which is a biological finding, not a blot error.
Visualizing the Signaling Pathway
Caption: Mechanism of Action for FT671. The drug inhibits USP7, breaking the MDM2-p53 loop and causing p53 accumulation.[5]
Troubleshooting Guide: The "Ghost Band" & The "Flatline"
Issue A: "I see no p53 signal in my Control or Treated samples."
Diagnosis: Sensitivity or Lysis Failure.
Q: Which lysis buffer are you using?
-
The Trap: p53 is a nuclear transcription factor. Mild lysis buffers (like NP-40 without high salt) often fail to solubilize nuclear chromatin-bound p53.
-
The Fix: Switch to RIPA Buffer (Radioimmunoprecipitation Assay) which contains SDS and Deoxycholate.
-
Pro Tip: Add a sonication step (3x 10 pulses, 30% amplitude) to shear chromatin. This releases p53 trapped in DNA complexes.
Q: What is your antibody clonality?
-
The Trap: Many "pan-p53" antibodies (e.g., DO-1) recognize the N-terminus. If your cell line has an N-terminal truncation or mutation (common in resistant lines), the antibody will miss it.
-
The Fix: Use a polyclonal antibody (e.g., FL-393) or a mix of mAbs targeting different epitopes (DO-1 for aa 11-25, 1C12 for aa 20-25).
Issue B: "I see p53 in the Parent line, but NOT in the FT671-R (Resistant) line."
Diagnosis: Biological Resistance (Likely p53 Null/Mutant).
Q: Has the resistant line undergone LOH (Loss of Heterozygosity)?
-
Context: Chronic exposure to USP7 inhibitors creates selective pressure. Cells often survive by deleting TP53 entirely.
-
Validation: Run a qPCR for TP53 mRNA. If mRNA is present but protein is absent, check for nonsense mutations leading to rapid degradation.
-
Action: If the band is truly absent in FT671-R despite correct positive controls (e.g., treated U2OS cells), this is your data . The resistance mechanism is likely p53 loss.[1]
Issue C: "The p53 band is smeared or multiple bands appear."
Diagnosis: Post-Translational Modifications (PTMs).
Q: Are you inhibiting phosphatases?
-
Context: FT671 treatment induces stress. p53 becomes heavily phosphorylated (Ser15, Ser20, Ser46) and acetylated. These PTMs shift the molecular weight, causing "laddering" or smearing above 53 kDa.
-
The Fix: This is a feature, not a bug. To confirm, treat a lysate aliquot with Lambda Phosphatase. If the band collapses to a single sharp 53 kDa line, the smear is phosphorylated p53 (active).
Optimized Protocol: FT671/p53 Western Blot
This protocol is designed to maximize nuclear p53 recovery and preserve ubiquitination states (critical for USP7 studies).
Reagents
-
Lysis Buffer (High Stringency): RIPA Buffer + 0.1% SDS + NEM (N-Ethylmaleimide, 10mM) .
-
Why NEM? It inhibits deubiquitinases (DUBs). Even though you are studying a DUB inhibitor, you don't want other DUBs stripping ubiquitin chains post-lysis.
-
-
Protease/Phosphatase Inhibitor Cocktail: (e.g., Roche PhosSTOP).
Step-by-Step Workflow
-
Treatment: Treat cells with FT671 (typically 1-10 µM) for 6–24 hours.
-
Harvest:
-
Wash cells with ice-cold PBS containing 10mM NEM.
-
Scrape cells; do not trypsinize (trypsin stress alters p53 instantly).
-
-
Lysis & Sonication:
-
Resuspend pellet in 100µL Lysis Buffer per
cells. -
Incubate on ice for 20 min.
-
Sonicate: 10 seconds on / 10 seconds off (x3) on ice. Crucial for nuclear p53.
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Loading: Load 30-50µg of total protein. p53 can be low abundance in WT basal states.
-
Transfer: PVDF membrane (0.45µm). Nitrocellulose is acceptable but PVDF retains small ubiquitin-p53 conjugates better.
-
Antibody Incubation:
-
Primary: Anti-p53 (Clone DO-1) 1:1000 in 5% BSA (Milk blocks phosphospecific signals). Overnight at 4°C.
-
Secondary: HRP-conjugated anti-mouse.
-
Troubleshooting Logic Tree
Use this flowchart to diagnose the root cause of your blotting issue.
Caption: Diagnostic decision tree for p53 Western Blotting. Distinguishes between technical lysis errors and biological resistance phenotypes.
Summary of Key Data Points
| Variable | Parental Line (Sensitive) | FT671-R (Resistant) | Interpretation |
| Basal p53 | Low / Undetectable | Variable (High if mutant, Null if deleted) | WT p53 is kept low by USP7/MDM2. |
| FT671 Response | Strong Increase | No Change | FT671 stabilizes p53 in sensitive cells. Resistance breaks this link. |
| MDM2 Levels | Decreases (initially) | Unchanged | FT671 causes MDM2 auto-degradation. |
| p21 (Target) | Increases | No Change | Functional readout of p53 activation. |
References
-
Turnbull, A. P., et al. (2017).[2][5] "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481–486.[2][5]
-
Foundational paper describing FT671 as a USP7 inhibitor and its effect on p53/MDM2.[5]
-
-
Pommier, Y., et al. (2004). "Apoptosis defects and chemotherapy resistance: molecular interaction maps and networks." Oncogene, 23, 2934–2949.
- Mechanistic grounding for p53 loss in drug-resistant cell lines.
-
AcceGen Biotech. "TE-671 Cell Line Profile."
- Reference for the TE671 cell line characteristics (often confused with FT671 drug).
-
Bio-Rad Laboratories. "p53 Antibody: An Introductory Guide."
- Source for antibody clonality and isoform detection protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
FT671-R Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability and Ensuring Experimental Success
Welcome to the comprehensive technical support center for FT671-R, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with FT671-R and to address the critical issue of batch-to-batch variability. By understanding the underlying scientific principles and implementing robust quality control measures, you can ensure the reproducibility and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding FT671-R.
1. What is FT671-R and what is its mechanism of action?
FT671-R is the (R)-enantiomer of FT671, a small molecule that selectively inhibits the deubiquitinating enzyme USP7. The (R)-configuration is critical for its high binding affinity to the USP7 catalytic domain. By inhibiting USP7, FT671-R prevents the deubiquitination of USP7 substrates, most notably MDM2. This leads to the ubiquitination and subsequent proteasomal degradation of MDM2. As MDM2 is a key negative regulator of the tumor suppressor p53, its degradation results in the stabilization and activation of p53.[1] This activation triggers downstream cellular responses, including cell cycle arrest and apoptosis in cancer cells.
2. Why is there batch-to-batch variability with FT671-R?
Batch-to-batch variability is a common challenge with small molecule compounds and can arise from several factors:
-
Enantiomeric Purity: The biological activity of FT671 resides predominantly in the (R)-enantiomer. Incomplete chiral separation during synthesis can lead to batches with varying ratios of the (R)- and (S)-enantiomers, significantly impacting the compound's effective potency.
-
Chemical Purity: The presence of impurities from the manufacturing process, such as starting materials, byproducts, or residual solvents, can interfere with the compound's activity or cause off-target effects.
-
Polymorphism: Small molecules can exist in different crystalline forms (polymorphs), which can affect their solubility, stability, and bioavailability. Variations in the manufacturing process can lead to different polymorphic forms between batches.
-
Formulation and Handling: Inconsistent formulation of stock solutions or improper storage and handling can lead to degradation of the compound, altering its effective concentration.
3. How should I store and handle FT671-R to ensure its stability?
To maintain the integrity of FT671-R, adhere to the following storage and handling guidelines:
-
Solid Compound: Store the solid form of FT671-R at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot at room temperature and ensure the solution is completely clear.[2]
4. My FT671-R is precipitating in my cell culture media. What should I do?
Precipitation of small molecules in aqueous solutions is a frequent issue. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most common reason for precipitation is exceeding the compound's solubility limit in the final assay medium.
-
Optimize Solvent Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% or lower in your cell-based assays.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your media, perform serial dilutions in your cell culture media to reach the final desired concentration.[2]
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Consider Formulation Aids: For in vivo studies, specialized formulation vehicles may be necessary to improve solubility and bioavailability.
II. Quality Control: Ensuring the Integrity of Your FT671-R Batch
A self-validating system is crucial for trustworthy research. Before initiating extensive experiments, it is imperative to perform quality control checks on each new batch of FT671-R.
A. Verifying Enantiomeric Purity
Why it's critical: The (R)-enantiomer is the active form of FT671. Contamination with the less active (S)-enantiomer will lead to an underestimation of the compound's potency.
Recommended Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the development of a validated chiral HPLC method.
| Parameter | Recommendation |
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2 or Lux Amylose-2) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., diethylamine for basic compounds). A polar organic mobile phase can also be effective.[3] |
| Detection | UV detector at an appropriate wavelength (e.g., 230 nm) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Controlled column temperature (e.g., 25°C) |
Method Validation: The chiral HPLC method should be validated according to ICH Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, and range.[4][5][6]
B. Assessing Chemical Purity
Why it's critical: Impurities can have their own biological activities, leading to confounding results or off-target effects.
Recommended Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Recommendation |
| Column | C18 column |
| Mobile Phase | A gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid. |
| Detection | UV detector at a wavelength where FT671-R has maximum absorbance. |
| Purity Assessment | Purity is typically determined by the area percentage of the main peak. |
III. Troubleshooting Experimental Inconsistencies
This section provides guidance on how to troubleshoot common issues encountered during in vitro and in vivo experiments with FT671-R.
A. Inconsistent IC50 Values in Cell-Based Assays
Issue: You observe significant variability in the half-maximal inhibitory concentration (IC50) of FT671-R across different experiments.
Caption: Root causes of inconsistent IC50 values.
Troubleshooting Workflow:
-
Verify Compound Integrity:
-
Action: Re-evaluate the purity of your FT671-R batch using the QC protocols outlined in Section II.
-
Rationale: Impurities or a low percentage of the active (R)-enantiomer will directly impact the observed potency.
-
-
Standardize Cell Culture Conditions:
-
Action: Ensure consistency in cell passage number, seeding density, and confluence at the time of treatment.[7] Use cells within a defined passage number range and in the logarithmic growth phase.
-
Rationale: Cellular responses to drug treatment can vary significantly with cell passage number and density.
-
-
Optimize and Standardize Assay Protocol:
-
Action: Review and standardize all steps of your cell viability assay, including incubation times, reagent concentrations, and pipetting techniques.
-
Rationale: Minor variations in the assay protocol can introduce significant variability in the results.
-
-
Review Data Analysis:
-
Action: Ensure you are using a consistent and appropriate method for data normalization and curve fitting to determine the IC50 value.
-
Rationale: Different data analysis approaches can yield different IC50 values from the same raw data.
-
B. Variable Western Blot Results for p53 and MDM2
Issue: You are not observing consistent changes in p53 and MDM2 protein levels after FT671-R treatment.
Caption: Standard Western Blot Workflow.
Detailed Western Blot Protocol for p53 and MDM2 Detection:
| Step | Detailed Recommendations |
| 1. Cell Lysis | Use RIPA buffer supplemented with protease and phosphatase inhibitors to ensure protein stability. |
| 2. Protein Quantification | Use a reliable protein assay (e.g., BCA assay) to ensure equal protein loading. |
| 3. SDS-PAGE | Use an appropriate percentage polyacrylamide gel to resolve p53 (~53 kDa) and MDM2 (~90 kDa). |
| 4. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). |
| 6. Primary Antibody Incubation | Incubate with primary antibodies overnight at 4°C. Recommended antibodies: p53: Clone DO-1; MDM2: Clone SMP14.[8] Use a reliable loading control antibody (e.g., β-actin, GAPDH, or tubulin). |
| 7. Secondary Antibody Incubation | Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 8. Detection | Use an enhanced chemiluminescence (ECL) substrate for detection. |
Troubleshooting Tips:
-
No or Weak Signal: Increase primary antibody concentration or incubation time. Ensure efficient protein transfer.
-
High Background: Increase the number and duration of washes with TBST. Optimize blocking conditions.
-
Inconsistent Loading: Carefully perform protein quantification and use a reliable loading control.
C. Challenges in In Vivo Studies
Issue: You are observing poor efficacy, unexpected toxicity, or inconsistent tumor growth inhibition in your mouse xenograft model.
Considerations for In Vivo Studies with FT671-R:
| Parameter | Recommendations and Rationale |
| Animal Model | The MM.1S xenograft model in non-obese diabetic-severe combined immunodeficient (NOD-SCID) mice has been successfully used.[9][10] |
| Dosage and Administration | Doses of 100 mg/kg and 200 mg/kg administered daily by oral gavage have shown efficacy.[9][10] |
| Vehicle Formulation | For poorly soluble compounds like FT671-R, a suitable vehicle is critical for bioavailability. A common vehicle for oral gavage is a suspension in 0.5% methylcellulose in water. Other options include formulations with PEG300, Tween-80, and saline. The choice of vehicle should be guided by preclinical toxicology studies to ensure it is well-tolerated.[11][12] |
| Monitoring | Regularly monitor tumor volume and animal body weight to assess efficacy and toxicity. |
Troubleshooting In Vivo Studies:
-
Poor Efficacy:
-
Action: Verify the formulation of FT671-R to ensure it is properly solubilized or suspended. Confirm the accuracy of dosing.
-
Rationale: Poor bioavailability due to formulation issues is a common cause of lack of efficacy in vivo.
-
-
Unexpected Toxicity:
-
Action: Re-evaluate the vehicle for any potential toxicity. Reduce the dose of FT671-R.
-
Rationale: The vehicle itself can sometimes cause adverse effects. Dose adjustments may be necessary to find the optimal therapeutic window.
-
-
Inconsistent Tumor Growth:
-
Action: Ensure consistent tumor cell implantation and randomization of animals into treatment groups.
-
Rationale: Variability in initial tumor size and animal health can lead to inconsistent results.
-
IV. Assay Validation: The Foundation of Reliable Data
To ensure the trustworthiness of your experimental results, it is essential to validate your key assays according to established guidelines.
Caption: Key parameters for assay validation based on ICH guidelines.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidance on analytical procedure validation.[4][5][6]
-
ICH Q2(R2) "Validation of Analytical Procedures": This guideline details the validation characteristics needed for various analytical tests, including accuracy, precision (repeatability, intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[4][5][6]
-
USP General Chapter <1220> "Analytical Procedure Lifecycle": This chapter promotes a holistic approach to analytical procedures, from development and validation to ongoing verification.[11][13][14]
By adhering to these principles, you can develop and implement robust and reliable assays for your research with FT671-R, ultimately contributing to the generation of high-quality, reproducible scientific data.
V. References
-
FT671, a USP7 Inhibitor, Increases p53 Expression. (2019). Network of Cancer Research. [Link]
-
Physiological response to USP7 specific inhibitor FT671 a, MM.1S cells... (n.d.). ResearchGate. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2014). PMC. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
Q14 Analytical Procedure Development. (2022). FDA. [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]
-
Impact of Food and Drink Administration Vehicles on Paediatric Formulation Performance: Part 1—Effects on Solubility of Poorly Soluble Drugs. (2020). National Institutes of Health. [Link]
-
Proposed New USP General Chapter: The Analytical Procedure Lifecycle <1220>. (2016). ResearchGate. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate. [Link]
-
Targeting the MDM2‐MDM4 interaction interface reveals an otherwise therapeutically active wild‐type p53 in colorectal cancer. (2021). PMC. [Link]
-
How can we separate a pair of enantiomers by using chiral HPLC ? (2011). ResearchGate. [Link]
-
Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2017). ResearchGate. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. (2023). PMC. [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). PubMed. [Link]
-
USP <1220> Analytical Procedure Lifecycle. (n.d.). Mourne Training Services. [Link]
-
MDM2-C-specific monoclonal antibody. a Western blot for MDM2 and... (n.d.). ResearchGate. [Link]
-
Proposed new USP general chapter: The analytical procedure lifecycle 〈1220〉. (2016). ResearchGate. [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. [Link]
-
Analytical Procedures and Methods Validation. (2015). Regulations.gov. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2023). Bitesize Bio. [Link]
-
MDM2 acts as a timer reporting the length of mitosis. (2024). bioRxiv. [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC. [Link]
-
Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. (2023). MDPI. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2023). Pharmaceutical Outsourcing. [Link]
-
What is an Analytical Procedure Lifecycle? (2022). Mourne Training Services. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. [Link]
-
During cancer drug discovery process is it necessary to perform perclinical studies on same cell lines? (2018). ResearchGate. [Link]
-
I am struggling to detect MDM2 by western blotting, any suggestions? (2016). ResearchGate. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. [Link]
-
Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? (2021). PMC. [Link]
-
Research on the correlation and potential mechanism of PKCδ expression with efficacy and prognosis in diffuse large B-cell lymphoma. (2024). Frontiers in Immunology. [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. (2024). PNAS. [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US11827642B2 - Compositions useful for treating disorders related to KIT - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. uspnf.com [uspnf.com]
- 12. researchgate.net [researchgate.net]
- 13. dsdpanalytics.com [dsdpanalytics.com]
- 14. researchgate.net [researchgate.net]
Technical Support Guide: Minimizing DMSO Toxicity in FT671-R Experiments
Disambiguation & Scope Definition
Before proceeding, it is critical to distinguish the reagents to ensure experimental safety and accuracy. This guide addresses FT671 , a potent, selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7) .[1][2][3][4]
-
The Context ("-R"): This likely refers to Drug-Resistant cell models (e.g., P-gp/ABCB1 overexpressing lines) or specific Resistant clones derived from parental lines (like HCT116 or MM.1S).[1]
-
The Risk: If you intended to refer to TE671 (the Rhabdomyosarcoma cell line), please note that TE671 cells are uniquely sensitive to DMSO, which triggers spontaneous myogenic differentiation, invalidating proliferation data.
This guide focuses on the delivery of the FT671 small molecule to sensitive or resistant biological systems while nullifying the toxicity of the DMSO vehicle.
The "Invisible" Variable: Mechanisms of Interference
In FT671 experiments, DMSO is not an inert carrier; it is a confounding variable. FT671 targets the USP7-MDM2-p53 axis.[1] Unfortunately, DMSO toxicity triggers cellular stress responses that also activate p53, creating a "false positive" or synergistic toxicity that masks the true potency of the drug.
Critical Interference Pathways[1]
-
p53 Confounding: FT671 stabilizes p53 by inhibiting USP7.[1] High DMSO (>0.1%) induces oxidative stress, which independently stabilizes p53.[1] You cannot distinguish drug efficacy from solvent stress.
-
Efflux Pump Inhibition (The "R" Factor): In Resistant ("R") lines, resistance is often mediated by efflux pumps like P-glycoprotein (P-gp/MDR1).[1] DMSO is a membrane permeabilizer and can structurally inhibit P-gp, inadvertently "re-sensitizing" resistant cells and leading to underestimated IC50 values for resistance.[1]
Visualizing the Conflict
The following diagram illustrates how DMSO toxicity creates noise in the specific pathway FT671 is designed to modulate.
Figure 1: Mechanistic interference of DMSO in the USP7 signaling axis.[1] Note that solvent stress mimics the drug's downstream effect (p53 stabilization), leading to data artifacts.[1]
Troubleshooting Guide
| Symptom | Probable Root Cause | Corrective Action |
| Precipitation upon addition to media | "Solvent Shock."[1] Adding 100% DMSO stock directly to aqueous media causes rapid local precipitation of hydrophobic FT671. | Use the Intermediate Dilution Protocol (See Section 4).[1] Never pipette 100% DMSO stock directly into cell wells. |
| Inconsistent IC50 in Resistant ("R") lines | DMSO-induced membrane fluidization is inhibiting P-gp efflux pumps, masking resistance.[1] | Lower final DMSO concentration to <0.1% . Use acoustic dispensing (Echo) if possible to minimize volume.[1] |
| Edge Effect / High CV% | Evaporation of media in outer wells concentrates the DMSO, increasing toxicity locally. | Fill inter-well spaces with sterile PBS or use a "dummy" outer ring of wells filled with media/DMSO only (no cells).[1] |
| Unexpected Differentiation (TE671/RMS) | DMSO >0.5% triggers myogenic differentiation (myotube formation) in rhabdomyosarcoma lines.[1] | Strictly limit DMSO to 0.05% or use an alternative solvent system (e.g., cyclodextrin-based) if solubility permits.[1] |
Validated Protocols
Protocol A: The "Intermediate Dilution" Method (Manual Pipetting)
Recommended for labs without acoustic liquid handlers.[1]
Rationale: FT671 is highly hydrophobic. Direct addition of high-concentration stock to media creates a "cloud" of precipitate that redissolves slowly (or never), causing inconsistent dosing.[1] This protocol buffers that transition.
-
Prepare Master Stock: Dissolve FT671 in 100% DMSO to 10 mM . (Store at -80°C; avoid freeze-thaw >3 cycles).
-
Prepare Intermediate Plate (10x Conc):
-
Dilute the 10 mM stock into culture media (or PBS) in a separate V-bottom plate.
-
Target concentration: 10x the final desired assay concentration.
-
Example: For a 1 µM final assay dose, prepare a 10 µM solution in media. This reduces DMSO concentration to ~1-5% in the intermediate step.[1]
-
-
Mix Thoroughly: Pipette up and down 5-10 times. Ensure no visible crystals.
-
Final Addition: Transfer the intermediate solution to the cell plate (1:10 dilution).
-
Result: Final DMSO is diluted another 10-fold, preventing shock to cells.
-
Protocol B: Solvent Normalization (The "Back-Fill")
Mandatory for dose-response curves.[1]
If you treat cells with varying concentrations of FT671, you must ensure every well receives the exact same amount of DMSO.
-
Wrong: 10 µM Drug (0.1% DMSO) vs. 1 µM Drug (0.01% DMSO).
-
Right: 10 µM Drug (0.1% DMSO) vs. 1 µM Drug + Vehicle spike (0.1% DMSO).
Workflow Visualization:
Figure 2: The "Back-Fill" normalization process ensures solvent toxicity is a constant baseline, not a variable.[1]
Frequently Asked Questions (FAQs)
Q: What is the absolute maximum DMSO concentration for FT671 experiments? A: For standard cancer lines (HCT116, U2OS), 0.1% (v/v) is the gold standard.[1] For sensitive lines (primary cells, neurons, or differentiating RMS lines), aim for 0.05% .[1] Above 0.5%, you are measuring DMSO toxicity, not FT671 efficacy.
Q: My FT671 precipitates when I dilute it. Can I warm it up? A: You can warm the 100% DMSO stock to 37°C briefly to ensure solubilization. However, never heat the drug once it is in aqueous media, as this can degrade the compound or induce aggregation. If it precipitates in media, your concentration is too high; use the Intermediate Dilution Protocol.
Q: Can I use water or Ethanol instead of DMSO? A: FT671 is poorly soluble in water. Ethanol is generally more toxic to cells than DMSO and more volatile (causing concentration shifts).[1] DMSO remains the solvent of choice, provided strict normalization is used.
Q: How does this affect "FT671-R" (Resistant) validation? A: If your resistance mechanism relies on ABCB1 (P-gp), DMSO can inhibit the pump.[1] If you see a loss of resistance (the "R" line dies at low drug doses), your DMSO concentration is likely too high. Run a "DMSO-only" control on the R-line to baseline its sensitivity.[1]
References
-
Turnbull, A. P., et al. (2017).[1] "Molecular basis of USP7 inhibition by selective small-molecule inhibitors." Nature, 550(7677), 481-486.[1]
- Establishes FT671 as a specific USP7 inhibitor and details its chemical properties.
-
Galvao, J., et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] FASEB Journal, 28(3), 1317-1330.[1]
- Foundational text on DMSO interference in cellular assays.
-
Hall, M. D., et al. (2014).[1] "Say no to DMSO: usage of DMSO in lead discovery." Future Medicinal Chemistry, 6(17), 1857-1859.[1]
- Discusses compound precipitation and acoustic handling str
-
Clyde-Smith, J., et al. (2018).[1] "DMSO effects on P-glycoprotein expression and function." Drug Metabolism and Disposition.
- Supports the claim regarding solvent interference with efflux pumps in resistant cell lines.
Sources
- 1. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 2. abmole.com [abmole.com]
- 3. (R)-FT671 | USP7 inhibitor | CAS 1959551-27-9 | Buy (R)-FT671 from Supplier InvivoChem [invivochem.com]
- 4. FT-671 | USP7 inhibitor | CAS 1959551-26-8 | Buy FT-671 from Supplier InvivoChem [invivochem.com]
Technical Guide: FT671 & FT671-R Degradation Product Analysis
Topic: Troubleshooting & Characterization of USP7 Inhibitor Stability Profiles
Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.
Executive Summary
FT671 is a high-affinity, non-covalent inhibitor of the deubiquitinase USP7 (Ubiquitin Specific Peptidase 7), characterized by a heteroaryl-urea scaffold containing a piperidine/pyrrolidine moiety. FT671-R typically refers to the (R)-enantiomer , often utilized as a negative control in biological assays due to its significantly reduced binding affinity compared to the active (S)-enantiomer.
This guide addresses the technical challenges in analyzing degradation products for this scaffold. Because FT671 contains metabolically labile functional groups (urea linkers, nitrogen-containing heterocycles), distinguishing between bona fide degradation, synthetic impurities, and chiral inversion is critical for data integrity.
Module 1: Analytical Setup & Baseline Validation
Q: I am seeing undefined peaks in my FT671-R chromatogram. Is my method stability-indicating?
A: To confirm if your method can detect degradation products, you must validate it against "forced degradation" samples, not just fresh stock. FT671’s urea linkage and heterocyclic core require specific separation conditions.
Recommended Protocol: Stability-Indicating LC-MS Method
-
Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). The Phenyl-Hexyl chemistry provides better selectivity for the aromatic heterocycles found in FT671.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA for MS sensitivity).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar degradants)
-
1-10 min: 5%
95% B -
10-12 min: 95% B (Wash)
-
-
Detection: UV (254 nm, 280 nm) and ESI+ MS (Scan range 100–1000 Da).
Data Presentation: Standard Stress Conditions
| Stress Condition | Reagent / Condition | Target Degradation | Expected Mechanism |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4h | Urea cleavage | Amide/Urea bond hydrolysis |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4h | Urea cleavage | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂, RT, 2h | N-Oxides, Sulfoxides | Oxidation of piperidine N or heteroaryl S |
| Photostability | UV/Vis (1.2M lux hours) | Isomerization/Radical | Radical degradation / Racemization |
Module 2: Troubleshooting Specific Chromatographic Anomalies
Q: I see a peak with a mass shift of +16 Da relative to FT671. Is this an impurity or degradation?
A: A +16 Da shift is the hallmark of Oxidation .
-
Causality: FT671 contains nitrogenous heterocycles (piperidine/pyrrolidine derivatives) and potentially sulfur atoms (depending on the specific precursor batch). These are prone to N-oxidation or S-oxidation.
-
Diagnosis:
-
Check your solvent.[1] Are you storing the stock in DMSO? DMSO can act as an oxidant over time, especially if exposed to air/light, leading to sulfoxide formation.
-
Check MS fragmentation.[2] If the +16 fragment is lost easily (loss of -16 or -18), it suggests an N-oxide. If the +16 is stable in the core, it may be hydroxylation of the phenyl ring.
-
Q: My "negative control" FT671-R is showing activity in my assay. Could this be degradation?
A: This is likely Chiral Inversion (Racemization) , not fragmentation.
-
Mechanism: The chiral center in FT671 (often adjacent to the pyrrolidine/piperidine nitrogen or the urea attachment) can racemize under basic conditions or extreme heat.
-
Impact: If 1% of your inactive FT671-R converts to the active FT671-(S), your biological negative control becomes invalid.
-
Solution: You cannot detect this on a standard C18 column. You must run a Chiral LC method (e.g., Chiralpak AD-H or IG columns) to quantify the Enantiomeric Excess (ee).
Module 3: Degradation Logic & Pathway Visualization
Q: How do I distinguish between hydrolysis products and synthetic impurities?
A: Use the "Mass Defect" logic. Hydrolysis of the urea linker typically results in two distinct smaller fragments, whereas synthetic impurities often resemble the parent structure with missing or added protecting groups.
Visual: FT671 Degradation Analysis Workflow The following diagram outlines the decision process for identifying unknown peaks.
Caption: Decision tree for categorizing LC-MS peaks in FT671 stability samples based on mass spectral shifts.
Module 4: Storage & Handling FAQs
Q: Can I store FT671-R in DMSO at -20°C indefinitely? A: No. While DMSO is the standard solvent, it is hygroscopic.
-
Risk: Absorbed water at -20°C can freeze-thaw, creating micro-pockets of varying pH, accelerating hydrolysis of the urea bond.
-
Recommendation: Store as a solid powder (lyophilized) whenever possible. If in solution, use single-use aliquots to avoid freeze-thaw cycles.
Q: Why does the color of my solution turn yellow? A: Yellowing often indicates photodegradation or oxidation of the aniline/aminothiazole substructures (if present in the specific analog).
-
Action: Perform a UV-scan. An increase in absorbance at >400 nm confirms the formation of conjugated degradation products (often azo- or nitro- species).
References
-
Turnbull, A. P., et al. (2017).[1] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[1][3][4]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Context: Global standard for designing forced degrad
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6][7][8] Advanced Drug Delivery Reviews, 59(1), 59-96.
- Context: Comprehensive guide on interpreting LC-MS data for oxidation and hydrolysis products in small molecules.
-
Chemical Probes Portal. (2017).
-
Context: Verification of FT671 selectivity and physical properties.[9]
-
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: FT671-R Bioavailability Optimization
Executive Summary
FT671-R (referencing the purified active enantiomer of the USP7 inhibitor FT671) presents a classic challenge in preclinical development: it is a potent, non-covalent inhibitor with high molecular weight (~533.5 Da) and significant lipophilicity. While it exhibits high affinity for the USP7 catalytic domain (
This guide addresses the "solubility-limited absorption" often mistaken for low potency. The protocols below transition from standard "shake-flask" methods to advanced solubilization strategies utilizing co-solvents and amorphous solid dispersions.
Part 1: In Vitro Troubleshooting (Cellular Assays)
Issue: "My compound precipitates when added to cell culture media, leading to inconsistent
Root Cause Analysis
FT671 is highly hydrophobic. When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the rapid change in solvent polarity causes "crash-out" (micro-precipitation). This creates a suspension, not a solution, reducing the effective free drug concentration available to penetrate the cell membrane.
Optimization Protocol: The "Intermediate Dilution" Method
Do not spike 100% DMSO stock directly into the well. Use this serial dilution method to maintain solubility.[1]
-
Prepare Stock: Dissolve FT671 in anhydrous DMSO to 10 mM. Sonicate for 5 minutes at 37°C to ensure complete dissolution.
-
Intermediate Step: Dilute the stock 10-fold into culture media containing 10% FBS (the serum proteins act as a carrier) in a separate tube. Vortex immediately.
-
Result: 1 mM FT671 in 10% DMSO/Media.
-
-
Final Dosing: Add this intermediate mix to your cell plate to reach the final concentration.
-
Target: Final DMSO concentration must be
to avoid solvent toxicity masking the drug effect.
-
Visual Troubleshooting: Precipitation Check
| Observation | Diagnosis | Action |
| Cloudy/Milky | Immediate precipitation (Macro) | Switch to "Intermediate Dilution" method. |
| Crystals at 24h | Slow crystallization (Polymorph) | Reduce concentration; check incubator humidity. |
| Yellow Shift | Chemical degradation | Check stock storage (must be -80°C, dark). |
Part 2: In Vivo Formulation (Animal Models)
Issue: "Oral gavage (PO) results in low plasma exposure (AUC) or high inter-subject variability."
Scientific Rationale
For FT671, standard vehicles (e.g., 0.5% Methylcellulose) fail to generate sufficient supersaturation in the gut, leading to transit without absorption. The "Turnbull Formulation" (validated in Nature, 2017) utilizes a co-solvent system to maintain the drug in solution through the gastric transition.
Recommended Vehicle (The "Turnbull Cocktail")
Use this formulation for dosing up to 200 mg/kg .
Composition:
-
40% PEG 300 (Co-solvent/Permeation enhancer)[3]
-
5% Tween-80 (Surfactant/Wetting agent)[3]
-
45% Saline (0.9% NaCl) (Diluent)
Preparation Protocol (Strict Order of Addition):
-
Weigh the required amount of FT671 powder.
-
Add DMSO: Vortex and sonicate (37°C) until the solution is perfectly clear. Critical: Do not proceed if particles are visible.
-
Add PEG 300: Add slowly while vortexing. The solution may warm slightly (exothermic).[4]
-
Add Tween-80: Vortex gently to avoid excessive foaming.
-
Add Saline: Add dropwise while stirring.
-
Note: If the solution turns cloudy upon adding saline, the concentration is too high for the vehicle capacity. Back-calculate to a lower dose volume or concentration.
-
Part 3: Mechanism of Action & Biomarker Validation
Question: "How do I confirm the drug is actually working inside the cell/tissue?"
Answer: Bioavailability is not just about plasma levels; it is about target engagement. FT671 inhibits USP7, which normally protects MDM2 from degradation.[5][6][7][8] Therefore, successful delivery should result in decreased MDM2 and increased p53 .
Pathway Visualization
The following diagram illustrates the specific node (USP7) blocked by FT671 and the downstream effects you must measure to validate bioavailability.
Caption: FT671 inhibits USP7, preventing the deubiquitination of MDM2.[5][6][7][8] This leads to MDM2 degradation and the subsequent accumulation of p53, triggering tumor suppression.[5][6][7][8]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Cyclodextrin (Captisol) instead of the DMSO/PEG mix? A: Yes, and it is often safer for long-term dosing.
-
Protocol: Use 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in water. -
Method: Acidify the vehicle slightly (pH 4-5) to aid initial solubilization, then adjust to pH 7.4. Stirring may require 2-4 hours. This is preferred if the DMSO/PEG vehicle causes gastrointestinal irritation in mice.
Q2: My stock solution has been at -20°C for 6 months. Is it safe to use? A: Check for precipitation first. FT671 is chemically stable, but DMSO is hygroscopic. If the DMSO has absorbed water from the air, the drug may have crashed out inside the vial.
-
Test: Centrifuge the tube at 13,000 rpm for 5 minutes. If you see a pellet, re-sonicate and filter. If the pellet remains, discard the stock; the concentration is no longer accurate.
Q3: Why does the "R" designation matter? A: FT671 contains a chiral center. The literature (Turnbull et al.) specifies the active configuration. If you are using a generic "FT671" from a vendor, verify the enantiomeric purity. The inactive enantiomer (or a racemate) will have the same solubility issues but half (or less) of the potency, leading you to falsely believe the bioavailability is the problem.
Part 5: Formulation Decision Matrix
Use this logic flow to select the correct vehicle based on your specific experimental constraints.
Caption: Decision tree for selecting the optimal vehicle based on experimental context and dosage requirements.
References
-
Turnbull, A. P., et al. (2017).[3][5][7][9] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[3][5][9] [Link][9][10]
-
Wang, J., et al. (2019). Structure-Based Discovery of Potent and Selective USP7 Inhibitors.[6] Journal of Medicinal Chemistry, 62(5), 2716–2730. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for vehicle selection principles).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
Validating the Potency of FT671-R: A Comparative Guide to USP7 Inhibition Assays
Sources
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 11. ubpbio.com [ubpbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ubiqbio.com [ubiqbio.com]
Publish Comparison Guide: FT671-R Negative Control Compound Selection
The following guide provides an in-depth technical analysis of negative control selection for the USP7 inhibitor FT671, designed for researchers and drug discovery professionals.
Executive Summary & Core Directive
In chemical biology and drug discovery, the validity of a small-molecule probe hinges on the quality of its negative control.[] For FT671 , a high-affinity allosteric inhibitor of USP7, the selection of an appropriate negative control is critical to distinguish on-target efficacy (MDM2 stabilization, p53 activation) from off-target toxicity.[]
The Directive: Do not rely solely on vehicle controls (DMSO). The gold standard for FT671 validation is its inactive enantiomer , often designated in laboratory contexts as FT671-R (referring to the stereochemical inversion that abolishes binding) or simply the inactive stereoisomer .[] This guide delineates the selection logic, biophysical validation, and experimental deployment of this control.
The Primary Candidate: FT671 vs. The Inactive Enantiomer
The structural basis of FT671's potency lies in its specific stereochemistry, which enables it to occupy the dynamic "switching" pocket of the USP7 catalytic domain. This pocket is unique to USP7, providing high selectivity.[]
Structural & Mechanistic Logic
FT671 (typically the (S)-enantiomer ) binds to the apo-state of USP7, locking the catalytic cysteine (Cys223) in an inactive conformation.[] The negative control (FT671-inactive) is the stereoisomer (typically the (R)-enantiomer ) where the chiral center on the piperidine ring is inverted.[]
-
Active Probe (FT671): The (S)-configuration positions the fluorophenyl group to displace the key residue Phe409 , preventing ubiquitin binding.[]
-
Negative Control (FT671-R/Inactive): The inverted configuration creates a steric clash within the allosteric pocket, drastically reducing binding affinity (Kd) and inhibitory potency (IC50) by >100-fold, while maintaining identical physicochemical properties (logP, solubility, polar surface area).[]
Quantitative Performance Comparison
The following table summarizes the performance differential required for a valid control system.
| Feature | FT671 (Active Probe) | FT671-Inactive (Negative Control) | Validation Metric |
| Stereochemistry | (S)-Enantiomer (Active) | (R)-Enantiomer (Inactive)* | Chiral HPLC / Crystallography |
| USP7 IC50 | ~52 nM | > 10,000 nM | >100-fold shift in biochemical assay |
| USP7 Kd | ~65 nM | > 5,000 nM | Surface Plasmon Resonance (SPR) |
| MDM2 Levels | Decreased (Destabilized) | Unchanged | Western Blot (Cellular) |
| p53 Levels | Increased (Stabilized) | Unchanged | Western Blot (Cellular) |
| Physicochemical | LogP ~2.5 | LogP ~2.5 | Identical non-specific binding potential |
*Note: Verify specific batch stereochemistry. In some synthesis routes, the R-isomer is active.[][2] Always consult the Certificate of Analysis (CoA) for the specific lot.
Alternative Controls & Selection Landscape
While the inactive enantiomer is the gold standard, other controls serve specific validation purposes.
Vehicle Control (DMSO)
-
Role: Establishes the baseline for cellular health and solvent toxicity.[]
-
Limitation: Cannot account for off-target effects caused by the chemical scaffold of the inhibitor (e.g., lysosomotropism, membrane disruption).[]
-
Verdict: Mandatory but insufficient on its own.
Structurally Distinct USP7 Inhibitors (e.g., P5091, P22077)[1]
-
Role: "Orthogonal validation." If FT671 and a structurally distinct inhibitor (like P5091) produce the same phenotype, on-target mechanism is supported.[]
-
Limitation: Older generation inhibitors like P5091 have lower selectivity profiles compared to FT671.[]
-
Verdict: Use as a positive control comparator , not a negative control.
Ligand-Dead Target (Biological Control)
-
Role: CRISPR/Cas9 knockout of USP7 or expression of a catalytic mutant (C223S).[]
-
Logic: FT671 should have no effect on cell viability in a USP7-null background.
-
Verdict: The ultimate genetic proof of specificity.[]
Experimental Protocols for Control Validation
To ensure scientific integrity, you must validate your control compound before running phenotypic screens.[]
Protocol A: Biochemical Potency Check (Ub-Rhodamine 110 Assay)
Objective: Confirm the "Inactive" control is truly inactive against recombinant USP7.
-
Reagents: Recombinant USP7 catalytic domain (USP7-CD), Ubiquitin-Rhodamine 110 substrate.[]
-
Setup: Prepare 10-point dose-response curves for both FT671 and the Negative Control (range: 1 nM to 100 µM).
-
Incubation: Incubate compounds with USP7-CD for 15 min at room temperature.
-
Initiation: Add Ub-Rho110 substrate.[][3] Measure fluorescence (Ex 485nm / Em 535nm) kinetically for 30 min.
-
Validation Criteria: The Negative Control must show <50% inhibition at 10 µM . If inhibition is observed, the enantiomeric purity may be compromised.[]
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Demonstrate selective modulation of the p53-MDM2 axis.[]
-
Cell Line: HCT116 (p53 wild-type) or MM.1S.[]
-
Treatment: Treat cells with 1 µM and 10 µM of FT671 vs. Negative Control for 24 hours.
-
Lysis: Harvest cells in RIPA buffer with protease inhibitors.
-
Blotting: Probe for p53 (stabilization marker), MDM2 (degradation marker), and p21 (downstream effector).[]
-
Result: FT671 should induce robust p53/p21 accumulation and MDM2 loss.[] The Negative Control should show bands identical to the DMSO vehicle.[]
Visualizing the Mechanism & Workflow
Diagram 1: USP7 Signaling Node & Inhibitor Action
This diagram illustrates the pathway logic. FT671 blocks USP7, leading to MDM2 auto-ubiquitination and degradation, which frees p53.[] The negative control fails to bind USP7, leaving the pathway intact.[]
Caption: FT671 inhibits USP7, destabilizing MDM2 and activating p53.[][4][5] The negative control fails to engage USP7, preserving MDM2 stability.
Diagram 2: Validation Decision Matrix
A logical workflow for accepting or rejecting a negative control compound.[]
Caption: Step-by-step validation logic ensuring the negative control is biochemically inactive and biologically inert before use.
References
-
Turnbull, A. P., et al. (2017).[][4] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[]
- Foundational paper describing the discovery, crystal structure (PDB: 5NGE), and characterization of FT671 and its stereochemical requirements.
-
PDB Entry 5NGE. Crystal structure of USP7 in complex with the non-covalent inhibitor, FT671.[][4] RCSB Protein Data Bank.[]
- Provides the definitive 3D structural evidence of the ligand-protein interaction.
-
Kessler, B. M., & Edelmann, M. J. (2011).[] Deubiquitinating enzymes: strategies for structural and functional characterization. Cell Biochemistry and Biophysics.
- General reference for DUB assay methodologies cited in the protocols.
-
Chemical Probes Portal. FT671 Probe Characterization.
- Independent expert review of FT671's selectivity and recommended concentr
Sources
Comparative Guide: FT671 vs. Nutlin-3a for p53 Activation
Executive Summary: The MDM2 Paradox
This guide compares two distinct chemical strategies for reactivating the p53 tumor suppressor: Direct MDM2 Antagonism (Nutlin-3a) versus Upstream USP7 Inhibition (FT671).
While both compounds stabilize p53 and induce apoptosis in wild-type (WT) p53 cell lines, they operate via fundamentally opposing effects on MDM2 protein stability. This distinction is critical for experimental design and therapeutic rationale:
-
Nutlin-3a (Classic Class): Blocks the p53-MDM2 interaction interface.[1][2][3][4][5][6] Result: p53 stabilization with a compensatory increase in MDM2 levels (The "MDM2 accumulation paradox").
-
FT671 (Next-Gen Class): Inhibits the deubiquitinase USP7.[7][8][9][10] Result: Promotes MDM2 auto-ubiquitination and degradation. Result: p53 stabilization with a concomitant decrease in MDM2 levels.
Recommendation: Use Nutlin-3a for studying acute p53-MDM2 binding kinetics. Use FT671 when investigating p53 activation in the absence of oncogenic MDM2 signaling or to overcome high-MDM2 baselines.
Mechanistic Foundation
To interpret data correctly, researchers must visualize the divergence in the signaling cascade.
Signaling Pathway Architecture
The following diagram illustrates the "Blockade" mechanism of Nutlin-3a versus the "Depletion" mechanism of FT671.
Figure 1: Mechanistic divergence.[1] Nutlin-3a blocks the physical interaction, leaving MDM2 intact. FT671 cuts off MDM2's stability supply (USP7), leading to MDM2 degradation.[9]
Technical Performance Comparison
The following data aggregates performance metrics from seminal characterization studies (Vassilev et al., 2004; Turnbull et al., 2017).
| Feature | Nutlin-3a | FT671 (Active Enantiomer) |
| Primary Target | MDM2 (p53-binding pocket) | USP7 (Catalytic domain) |
| Mechanism Type | Protein-Protein Interaction (PPI) Inhibitor | Deubiquitinase (DUB) Enzyme Inhibitor |
| Potency (IC50/Kd) | ~90 nM (MDM2 binding) | 52 nM (USP7 inhibition) |
| Effect on p53 | Stabilization (High) | Stabilization (High) |
| Effect on MDM2 | Accumulation (Feedback loop intact) | Depletion (Destabilization) |
| Effect on p21 | Induction | Induction |
| Solubility | Poor (requires DMSO/Cyclodextrins) | Moderate (Optimized small molecule) |
| In Vivo Dosing | ~50–200 mg/kg (Oral) | ~100–200 mg/kg (Oral) |
| Key Limitation | MDM2 accumulation may have p53-independent oncogenic effects. | Indirect mechanism requires functional Ub-proteasome system. |
The "FT671-R" Specification
Note on Stereochemistry: FT671 contains a chiral center. The designation "FT671" in literature typically refers to the active enantiomer (often designated R-configuration in synthesis, though catalog names vary). The inactive enantiomer (S-FT671) is often used as a negative control. Ensure you are using the active form for p53 activation studies.
Experimental Protocols (Self-Validating Systems)
To robustly compare these compounds, you must assay for the divergent biomarker: MDM2 protein levels. If MDM2 does not decrease with FT671, the USP7 inhibition is likely ineffective in your specific cell model.
Protocol A: Differential Western Blotting
Objective: Validate mechanism of action via MDM2/p53 inverse correlation.
Reagents:
-
Cell Line: HCT116 (p53 WT) or U2OS. Do not use p53-null cells for activation readout.
-
Compounds: Nutlin-3a (10 µM stock), FT671 (10 µM stock).
-
Lysis Buffer: RIPA + Protease Inhibitors (Critical: Add N-ethylmaleimide (NEM) if probing for ubiquitinated species).
Workflow:
-
Seeding: Plate HCT116 cells at
cells/well in 6-well plates. Adhere overnight. -
Treatment:
-
Control: DMSO (0.1%)
-
Condition 1: Nutlin-3a (10 µM) – 24 Hours
-
Condition 2: FT671 (10 µM) – 24 Hours
-
Note: FT671 typically requires higher concentrations (1-10 µM) in cellular assays compared to biochemical IC50 due to intracellular competition with ubiquitin.
-
-
Harvest: Wash with ice-cold PBS. Lyse directly on ice.
-
Immunoblot Targets:
-
p53: Expect upregulation in BOTH conditions.
-
p21 (CDKN1A): Expect upregulation in BOTH (confirms transcriptional activity).
-
MDM2:
-
USP7: Loading control (Levels should remain relatively stable, though some auto-regulation occurs).
-
Protocol B: Cell Viability & Specificity Loop
Objective: Confirm p53-dependency.
-
Run the viability assay (CellTiter-Glo) on HCT116 WT vs. HCT116 p53-/- .
-
Success Criteria: Both Nutlin-3a and FT671 should show potent cytotoxicity in WT cells but minimal toxicity in p53-/- cells. If FT671 kills p53-/- cells, it indicates off-target toxicity or p53-independent USP7 functions.
Visualizing the Experimental Logic
Use this flowchart to interpret your Western Blot results.
Figure 2: Decision tree for validating compound mechanism based on MDM2 protein levels.
References
-
Turnbull, A. P., et al. (2017). "Molecular basis of USP7 inhibition by selective small-molecule inhibitors."[9][12] Nature, 550(7677), 481–486.[9][12]
- Significance: Defines FT671 structure, USP7 binding mode, and the mechanism of MDM2 destabiliz
-
Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science, 303(5659), 844-848.
- Significance: The foundational paper characterizing Nutlin-3a and the direct inhibition of the p53-MDM2 interaction.
-
Wang, S., et al. (2016). "Pharmacological modulation of the p53 pathway for cancer therapy." Nature Reviews Drug Discovery, 16, 177-193.
- Significance: Review comparing direct MDM2 inhibitors vs.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 5. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Comparative Pharmacokinetic & Specificity Guide: FT671 vs. FT671-R
Executive Summary & Compound Identity
This guide provides a technical validation of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of FT671 and its enantiomeric control, FT671-R .
Critical Distinction:
-
FT671 (Active Eutomer): The S-enantiomer of the pyrazolo[3,4-d]pyrimidin-4-one piperidine series. It is a potent, selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7) with high oral bioavailability.[1]
-
FT671-R (Inactive Distomer): The R-enantiomer.[2][3] It displays significantly reduced or negligible affinity for USP7 and is utilized as a negative control to validate on-target mechanism of action in complex biological systems.
Research Application: Researchers utilize FT671 to stabilize p53 via MDM2 deubiquitination.[4][5] FT671-R is essential for distinguishing true USP7-mediated phenotypes from off-target chemical toxicity.
Mechanistic Profile & Selectivity[3][4][6]
Mechanism of Action
FT671 targets the auto-inhibited apo-form of the USP7 catalytic domain.[5][6][7][8] It occupies the "switching loop" region, preventing the structural rearrangement required for ubiquitin binding. This allosteric mechanism confers extreme selectivity over other DUBs (Deubiquitinases).
-
FT671 (S-isomer): Forms critical hydrogen bonds with the USP7 catalytic cleft, stabilizing the inactive conformation.
-
FT671-R (R-isomer): Steric clash prevents stable binding in the catalytic pocket, resulting in loss of inhibitory potency.
Signaling Pathway Validation
The following diagram illustrates the validated signaling cascade. FT671 engages this pathway; FT671-R does not.
Caption: FT671 inhibits USP7, preventing MDM2 deubiquitination.[5][6][7][8][9] This leads to MDM2 auto-ubiquitination/degradation and subsequent p53 stabilization.
Pharmacokinetic Comparative Analysis
The following data aggregates validated profiles from murine xenograft models (MM.1S) and biochemical assays.
In Vitro Potency & Stability
| Parameter | FT671 (Active) | FT671-R (Control) | Alternative (GNE-6776) |
| USP7 Kd (SPR) | 65 nM | > 10 µM (Est.) | ~10 nM |
| USP7 IC50 (Biochem) | 52 nM | Inactive | 8 nM |
| Cellular IC50 (MM.1S) | 33 nM | > 10 µM | 15 nM |
| Selectivity | > 38 DUBs | N/A | High |
| Microsomal Stability | High (Human/Mouse) | High (Assumed) | Moderate |
In Vivo Pharmacokinetic Profile (Mouse)
Dosing: 200 mg/kg, Oral Gavage (PO)[10]
| PK Parameter | FT671 Value | Interpretation |
| Tmax | 0.5 - 2.0 h | Rapid absorption. |
| Cmax | > 10 µM | Exceeds cellular IC50 (33 nM) by >300-fold. |
| AUC (0-24h) | High Exposure | Sustained target coverage. |
| Bioavailability (F) | High | Suitable for once-daily (QD) oral dosing. |
| T1/2 (Half-life) | ~4-6 h | Requires QD or BID dosing for continuous suppression. |
Validation Insight: FT671 exhibits a "well-tolerated" profile with no significant weight loss observed at 200 mg/kg daily dosing.[10] This contrasts with covalent inhibitors (e.g., FT827) which may carry higher risks of immunogenicity or off-target adduct formation.
Experimental Protocols for Validation
To validate the FT671 vs. FT671-R profile in your own lab, follow these self-validating workflows.
Workflow A: Cellular Target Engagement (Western Blot)
Objective: Prove that p53 stabilization is due to USP7 inhibition (FT671) and not general stress (FT671-R).
-
Cell Seeding: Seed HCT116 (p53 wt) cells at
cells/well in 6-well plates. -
Treatment:
-
Group A: Vehicle (DMSO 0.1%)
-
Group B: FT671 (1 µM, 5 µM, 10 µM)
-
Group C: FT671-R (1 µM, 5 µM, 10 µM)
-
-
Incubation: 24 hours at 37°C.
-
Lysis: Harvest in RIPA buffer + Protease Inhibitors.
-
Immunoblot: Probe for p53 , MDM2 , p21 , and USP7 (loading control).
-
Validation Criteria:
-
FT671 must show dose-dependent increase in p53 and p21.
-
FT671 must show decrease in MDM2 (due to auto-ubiquitination).
-
FT671-R must show no change compared to Vehicle.
-
Workflow B: In Vivo PK/PD Study Design
Objective: Correlate plasma concentration with intratumoral PD markers.
Caption: Workflow for correlating PK exposure (LC-MS/MS) with PD response (p53 stabilization) in xenograft models.
Benchmarking Alternatives
| Feature | FT671 | FT827 | GNE-6776 | P5091 |
| Binding Mode | Non-covalent (Allosteric) | Covalent (Cys223) | Non-covalent (Allosteric) | Non-covalent |
| Potency (IC50) | 52 nM | K_inact/Ki driven | 8 nM | ~4 µM |
| Selectivity | Excellent | Excellent | Excellent | Moderate |
| In Vivo Efficacy | High (MM.1S) | Not optimized for in vivo | High | Moderate |
| Development Status | Preclinical Tool | Preclinical Tool | Preclinical Tool | Preclinical Tool |
Why Choose FT671? FT671 offers a balance of high selectivity and reversibility, making it superior for studying the dynamic regulation of USP7 without the potential immunotoxicity of covalent modifiers like FT827.
References
-
Turnbull, A. P., et al. (2017).[1][9][10][11][12] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[9][11] [Link]
-
Kategaya, L., et al. (2017).[1] USP7 small-molecule inhibitors interfere with ubiquitin binding.[1][5][6][8] Nature, 550(7677), 534–538. [Link]
-
Chemical Probes Portal. (2017). FT671 Probe Characterization. [Link]
Sources
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Small molecule activators of the p53 response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating FT671-Mediated p21 Induction via USP7 Inhibition
Executive Summary
FT671 is a high-affinity, non-covalent inhibitor of Ubiquitin Specific Peptidase 7 (USP7) .[1][2][3][4][5] Unlike earlier generation inhibitors (e.g., P5091), FT671 exhibits nanomolar potency (
Note on Nomenclature: This guide addresses FT671 as the active pharmaceutical ingredient.[3] If "FT671-R" refers to a specific enantiomer or salt form in your inventory, ensure it corresponds to the active (S)-enantiomer configuration described in the seminal characterization by Turnbull et al. (2017), as the inactive enantiomer will not yield the p21 response described below.
Mechanistic Architecture: The USP7-MDM2-p53 Axis
To validate FT671, one must understand that p21 upregulation is indirect. FT671 inhibits USP7, which normally protects MDM2 (an E3 ligase) from auto-ubiquitination.[1][2][3] When USP7 is blocked, MDM2 degrades, p53 stabilizes, and p53 transcriptionally activates CDKN1A (p21).[2][3]
Pathway Diagram
The following diagram illustrates the molecular cascade triggered by FT671.[2][3][6]
Caption: FT671 inhibits USP7, promoting MDM2 degradation and subsequent p53-dependent p21 expression.[1][2][3][4][7][8][9]
Comparative Analysis: FT671 vs. Alternatives
When validating p21 expression, selecting the correct control compounds is critical for distinguishing on-target effects from general toxicity.
| Feature | FT671 | P5091 | Nutlin-3a |
| Primary Target | USP7 (Catalytic Domain) | USP7 (Allosteric/Catalytic) | MDM2 (p53 binding pocket) |
| Mechanism | Destabilizes MDM2 via deubiquitination block | Destabilizes MDM2 | Blocks MDM2-p53 interaction directly |
| Potency ( | ~52 nM (High Potency) | ~4.2 | ~90 nM (High Potency) |
| Selectivity | High (Clean against other DUBs) | Moderate (Off-target effects reported) | High (Specific to MDM2-p53) |
| p21 Response | Robust, dose-dependent | Moderate, requires higher dose | Robust (Positive Control) |
| Recommended Use | Primary Test Agent | Historical Reference | Positive Control |
Key Insight: Use Nutlin-3a as a positive control. If Nutlin-3a induces p21 but FT671 does not, the issue lies with USP7 engagement.[2] If neither induces p21, the cell line likely harbors a p53 mutation or deletion.
Experimental Protocols: The Self-Validating System
To ensure scientific integrity, this protocol includes "Checkpoints"—mandatory controls to verify the system is working before interpreting the FT671 effect.
Phase A: Experimental Design & Treatment
Cell Line Requirement:
-
Mandatory: p53-Wild Type (WT) cells (e.g., HCT116 , U2OS , A549 ).
-
Negative Control: p53-Null cells (e.g., HCT116 p53-/- or PC3 ). FT671 should NOT induce p21 in these lines.
Dosing Strategy:
-
FT671: Titration curve: 10 nM, 50 nM, 100 nM, 500 nM. (Effective range typically starts >50 nM).
-
Vehicle: DMSO (0.1% final concentration).
-
Time Point:
-
6-8 Hours: Optimal for observing p53 protein stabilization.
-
12-24 Hours: Optimal for observing p21 protein accumulation (transcriptional lag).
-
Phase B: Western Blot Validation (Protein Level)
Lysis Buffer: RIPA buffer supplemented with protease inhibitors (PMSF) and deubiquitinase inhibitors (N-ethylmaleimide, 10mM) to preserve ubiquitination states if checking MDM2 smearing.
Antibody Panel:
-
Anti-USP7: Confirm target presence.
-
Anti-MDM2: Expect decrease (degradation) or molecular weight shift (ubiquitination) with FT671. Note: Nutlin-3a usually stabilizes MDM2, while FT671 destabilizes it.
-
Anti-p21 (CDKN1A): Expect increase (readout).
-
Loading Control:
-Actin or GAPDH.
Phase C: RT-qPCR Validation (mRNA Level)
Since p21 upregulation is transcriptional, qPCR provides quantitative validation.
Primers (Human):
-
CDKN1A (p21) Fwd: 5'-TGTCCGTCAGAACCCATGC-3'
-
CDKN1A (p21) Rev: 5'-AAAGTCGAAGTTCCATCGCTC-3'
-
MDM2 (Check for compensatory transcriptional upregulation despite protein degradation).
Validation Workflow Diagram
Caption: Step-by-step workflow for validating FT671 activity via p21 expression.
Troubleshooting & Optimization
| Observation | Possible Cause | Corrective Action |
| No p21 induction in FT671 or Nutlin-3a | p53 mutation or deletion in cell line. | Verify p53 status. Switch to HCT116 or U2OS.[2][3] |
| p53 increases, but p21 does not | p53 transcriptional activity blocked or p21 proteasomal degradation. | Check for downstream blocks. Ensure harvest time is >12h. |
| MDM2 levels increase instead of decrease | Compensatory transcriptional feedback loop. | This is common. Distinguish protein stability (Cycloheximide chase) from total levels. FT671 destabilizes MDM2 protein, but p53 activates MDM2 gene. Early time points (4-6h) show degradation best. |
| High toxicity/Cell death | Off-target effects at high concentration. | Reduce FT671 concentration. |
References
-
Turnbull, A. P., et al. (2017).[2][8] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[2][4]
- Core Reference: Establishes FT671 structure, , and mechanism of action regarding MDM2/p53/p21.
-
SelleckChem. (n.d.). FT671 Product Data and Biological Activity.[1][2][3][4][5][7][8][9] Selleck Chemicals.
- Source: Commercial validation d
-
Khoronenkova, S. V., & Dianov, G. L. (2015). USP7S-dependent inactivation of the DNA damage response. Nucleic Acids Research.
- Context: Background on USP7's role in the DNA damage response and p21.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Comprehensive Comparison Guide: FT671 & FT671-R Reproducibility in Multiple Myeloma
The following guide provides an in-depth technical comparison and reproducibility framework for FT671 and its enantiomer/control FT671-R in Multiple Myeloma (MM) models.
Executive Summary & Core Distinction
FT671 is a high-affinity, non-covalent inhibitor of USP7 (Ubiquitin-Specific Protease 7).[1][2][3] It is a critical tool for stabilizing p53 in multiple myeloma (MM) cell lines.
Crucial Clarification: In chemical catalogs (e.g., MedKoo, TargetMol), FT671-R often refers to the (R)-enantiomer of FT671.
-
FT671 (S-isomer): The ACTIVE biological probe (IC
~52 nM). -
FT671-R (R-isomer): The INACTIVE (or significantly less active) distomer, often used as a negative control to prove on-target specificity.
Reproducibility Crisis Alert: Many reproducibility failures with FT671 in MM lines stem from:
-
Isomer Confusion: Using the (R)-isomer expecting potency.
-
p53 Status Mismatch: FT671 efficacy relies on the USP7-MDM2-p53 axis.[2][3] It shows minimal efficacy in p53-null/mutant lines (e.g., U266) compared to p53-WT lines (e.g., MM.1S).
-
Solubility: Poor DMSO handling leading to precipitation in aqueous media.
Mechanistic Grounding (The "Why")
FT671 targets the USP7 catalytic domain.[1][3][4][5] By inhibiting USP7, it prevents the deubiquitination of MDM2 .[3] Consequently, MDM2 undergoes auto-ubiquitination and degradation, leading to the stabilization of p53 and the induction of apoptosis in MM cells.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action and the differential effect of the S-isomer (FT671) versus the R-isomer (FT671-R).
Figure 1: Mechanism of Action. FT671 inhibits USP7, destabilizing MDM2 and restoring p53.[3] FT671-R fails to engage USP7, serving as a specificity control.
Comparative Analysis: FT671 vs. Alternatives
To validate your experimental system, compare FT671 against the first-generation inhibitor P5091 and the clinical standard Bortezomib .
Quantitative Performance Matrix
| Feature | FT671 (S-isomer) | FT671-R (R-isomer) | P5091 (Alternative) | Bortezomib (Standard) |
| Role | Primary Agonist | Negative Control | 1st Gen Comparator | Positive Control (Cytotoxicity) |
| Target Selectivity | High (USP7 specific) | N/A | Moderate (USP7/USP47) | Broad (20S Proteasome) |
| IC | 30 – 60 nM | > 10,000 nM (Inactive) | 4,000 – 10,000 nM | 3 – 5 nM |
| IC | > 5,000 nM (Resistant)* | > 10,000 nM | ~5,000 nM | ~5 – 10 nM |
| Mechanism | p53 Stabilization | None | p53 Stabilization | Proteotoxic Stress |
| Solubility | DMSO (Critical) | DMSO | DMSO | DMSO/Saline |
*Note: U266 cells carry mutant p53. FT671 efficacy is significantly reduced in p53-mutant lines, confirming its mechanism of action.
Protocol for Reproducibility
To reproduce the published efficacy (Turnbull et al., Nature 2017), strictly follow this self-validating workflow.
A. Reagent Preparation (Critical Step)
-
Dissolution: Dissolve FT671 powder in 100% DMSO to a stock concentration of 10 mM .
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute stock in culture medium immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking the drug effect.
B. Cell Line Selection
-
MM.1S (Recommended): p53 Wild-type. Highly sensitive. Expected IC
: ~30-50 nM. -
RPMI-8226: p53 Mutant (varies by sub-clone). Use as a differential control.
-
U266: p53 Mutant. Use as a "Resistant" control to prove p53-dependency.
C. Validation Workflow (DOT Diagram)
Use this flowchart to design your experiment. If Step 3 fails, do not proceed to Step 4.
Figure 2: Experimental Workflow. Parallel assessment of biomarkers (Western Blot) and cytotoxicity (CTG) is required for validation.
D. Step-by-Step Protocol
1. Biomarker Validation (Western Blot)
-
Objective: Confirm USP7 inhibition (p53 stabilization).
-
Seeding:
MM.1S cells/well in 6-well plates. -
Dosing: Treat with 200 nM FT671 for 6 to 24 hours .
-
Controls: Vehicle (DMSO) and FT671-R (200 nM).
-
Readout:
-
p53: Should increase significantly (5-10 fold) with FT671, but NOT with FT671-R.
-
MDM2: Should show a "laddering" effect (ubiquitination) or degradation, followed by transcriptional upregulation (due to p53 activation).
-
p21: Should increase (downstream p53 target).
-
2. Cytotoxicity Assay (IC
-
Assay: CellTiter-Glo (ATP-based) is preferred over MTT for suspension cells like MM.
-
Seeding: 5,000 cells/well in 96-well white-walled plates.
-
Dosing: 9-point serial dilution (e.g., 10 µM down to 0.1 nM).
-
Incubation: 72 hours.
-
Success Criteria:
Troubleshooting & Scientific Integrity
| Observation | Probable Cause | Corrective Action |
| High IC | Compound degradation or precipitation. | Ensure DMSO stock is fresh. Do not add drug to cold media (precipitation risk). |
| FT671-R shows high toxicity | Off-target effects or impurity. | Verify purity via HPLC.[2] If pure, toxicity is non-specific (USP7-independent). |
| No p53 increase | Wrong cell line or Mycoplasma. | Verify p53 status (must be WT). Test for Mycoplasma (consumes arginine, stressing cells). |
| "FT671-R" works like FT671 | Labeling error. | You may have purchased the S-isomer labeled as "R" or a generic "Reference". Verify optical rotation or re-order. |
References
-
Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481–486.[2]
- Core Reference: Defines FT671 structure, S-isomer activity, and in vivo efficacy in MM.1S models.
-
Chauhan, D., et al. (2012).[5][7] A small molecule inhibitor of ubiquitin-specific protease-7 induces apoptosis in multiple myeloma cells and overcomes bortezomib resistance.[8] Cancer Cell, 22(3), 345-358.
- Comparative Reference: Establishes P5091 as the predecessor and valid
-
MedChemExpress (MCE). FT671 Product Data Sheet.
-
TargetMol. (R)-FT671 Product Data Sheet.
- Differentiation Reference: Confirms (R)-FT671 as the R-isomer/enantiomer.
Sources
- 1. (R)-FT671 | TargetMol [targetmol.com]
- 2. (R)-FT671 supplier | CAS No :1959551-26-8 and 1959551-27-9| USP7 Inhibitor |AOBIOUS [aobious.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Safety Operating Guide
FT671-R Disposal & Handling: A Senior Scientist’s Protocol
Part 1: Core Directive (Executive Summary)
FT671-R is a high-potency, selective inhibitor of the ubiquitin-specific protease 7 (USP7). In research grade ("-R") purity, this compound exhibits nanomolar affinity (
The Critical Hazard: Unlike standard bench reagents, FT671-R is a biologically active small molecule. Its primary disposal risk is not flammability or corrosivity, but biological potency and bioaccumulation . Furthermore, it is frequently solubilized in DMSO (Dimethyl Sulfoxide), a solvent that penetrates the skin barrier, potentially carrying the inhibitor directly into the bloodstream.
Immediate Action Required: Treat all FT671-R waste as High Potency Active Pharmaceutical Ingredient (HPAPI) waste. Do not dispose of down the drain. Do not dispose of in regular trash.
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Hazard Characterization & Causality
To ensure safety, we must understand the mechanism of the hazard. FT671-R is a halogenated organic compound (containing fluorine).[2]
| Property | Specification | Operational Implication |
| Compound Type | USP7 Inhibitor (Small Molecule) | Biologically active; potential reproductive toxin or carcinogen. |
| Solubility | DMSO ( | High Risk: DMSO permeates nitrile gloves over time. Double-gloving is mandatory. |
| Physical State | Crystalline Solid / Powder | Inhalation risk during weighing. Static charge can disperse particles. |
| Waste Class | Non-RCRA Listed (Default: Toxic) | Must be incinerated. Cannot be treated by standard wastewater plants. |
2. The Self-Validating Disposal System
A "self-validating" system means the workflow prevents error by design. For FT671-R, we use the "Red-Bag, Red-Tag" principle.
-
Validation Step 1 (Segregation): Does the waste container have a "Bioactive/Toxic" label? If it is a generic "Organic Solvent" carboy, stop. FT671-R solutions require a dedicated stream or clear labeling as "Contains High Potency Inhibitor" to prevent mixing with oxidizers.
-
Validation Step 2 (Containment): Is the solid waste double-bagged? Single bags can tear from pipette tips. Double-bagging ensures that if the inner barrier fails, the outer barrier protects the handler.
3. Detailed Disposal Protocols
A. Solid Waste (Trace Contamination)
-
Items: Gloves, paper towels, weighing boats, pipette tips.
-
Protocol:
-
Collect all solid disposables in a transparent, 6-mil polyethylene bag located inside a fume hood.
-
When full, seal the bag with tape (gooseneck seal).
-
Place this bag into a secondary yellow or red hazardous waste bag (depending on institutional color codes for incineration).
-
Label: "Solid Debris Contaminated with Trace USP7 Inhibitor (FT671)."
-
B. Liquid Waste (Stock Solutions & Mother Liquor)
-
Items: Expired DMSO stocks, cell culture media (
). -
Protocol:
-
Do not mix with bleach. Bleach can react with the amine/amide groups or the DMSO, potentially creating toxic byproducts.
-
Collect in a dedicated amber glass or HDPE container.
-
Label: "Hazardous Waste: Halogenated Organic Solvents with High Potency Drug."
-
List constituents: "DMSO (99%), FT671 (<1%)."
-
Disposal Path: High-temperature incineration (
) is the only validated method to destroy the fluorinated core.
-
C. Pure Substance (Unused Powder)
-
Items: Expired or degraded vials of FT671-R.
-
Protocol:
-
Do not empty the vial. Keep the substance in the original container.
-
Tighten the cap and wrap with Parafilm to prevent loosening during transport.
-
Place the entire vial into a Ziploc bag.
-
Submit directly to EHS as "Lab Pack" waste.
-
Part 3: Visualization & Formatting
Decision Matrix: FT671-R Waste Stream
The following diagram illustrates the logical flow for disposing of FT671-R, ensuring no biological activity reaches the environment.
Caption: Workflow for segregating FT671-R waste streams to ensure total destruction via incineration.
Emergency Procedures
Spill Response (Powder):
-
Evacuate the immediate area to let aerosols settle (15 mins).
-
Don double nitrile gloves , lab coat, and N95/P100 respirator .
-
Cover spill with wet paper towels (dampened with water) to prevent dust generation.
-
Scoop up material and place in a hazardous waste bag.
-
Clean area with soap and water (detergents solubilize the hydrophobic inhibitor better than water alone).
Spill Response (DMSO Solution):
-
Do not touch with standard latex gloves. DMSO permeates latex instantly. Use Butyl rubber or double-layer Nitrile (change immediately upon contact).
-
Absorb with vermiculite or absorbent pads.
-
Place in a sealed container labeled "Hazardous Debris + Solvent".
References
-
Turnbull, A. P., et al. (2017).[3][4] Molecular basis of USP7 inhibition by selective small-molecule inhibitors.[3][4] Nature.[3][4] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (RCRA). 40 CFR Part 261.[5] [Link]
-
National Institutes of Health (NIH) - PubChem. FT671 Compound Summary.[Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
Personal protective equipment for handling FT671-R
Operational Safety and Handling Protocol for FT671-R High-Potency USP7 Inhibitor / Chiral Reference Standard[1]
Executive Summary
FT671-R (often denoted as (R)-FT671) is the enantiomer of FT671, a nanomolar-potency, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7) .[1][2][3][4] While the (S)-enantiomer is typically the primary bioactive isomer described in seminal literature (Turnbull et al., 2017), laboratory safety protocols must treat FT671-R with the same rigor as the active pharmacological agent.[1]
As a Senior Application Scientist, I advise treating this compound as an Occupational Exposure Band (OEB) 4 substance.[1] Its mechanism involves stabilizing p53 via the MDM2 axis, effectively altering cell cycle regulation.[1] In the absence of long-term chronic toxicity data for the specific R-isomer, the "Precautionary Principle" dictates we assume high potency and potential reproductive toxicity.[1]
Part 1: Pharmacological Context & Risk Assessment
To understand the safety requirements, you must understand the molecule's behavior.[1] FT671-R is not a simple buffer salt; it is a fluorinated pyrazolopyrimidine designed to penetrate cell membranes and modulate protein stability.[1]
Mechanism of Action (The Hazard Source): FT671 targets the catalytic domain of USP7.[1][3][5][6][7][8] By inhibiting USP7, it prevents the deubiquitination of MDM2 (an E3 ligase).[1][6] Destabilized MDM2 degrades, leading to the accumulation of p53 (tumor suppressor).[1][6] Risk Implication: Unintentional exposure can theoretically disrupt cell cycle checkpoints in healthy tissue.[1]
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action.[1] FT671-R inhibits USP7, breaking the feedback loop that suppresses p53.[1] This potent biological activity necessitates strict containment.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard BSL-1/BSL-2 PPE (lab coat and single latex gloves) is insufficient for FT671-R, particularly during solubilization where DMSO is used.[1] DMSO is a permeation enhancer and can carry the fluorinated compound directly through the skin into the bloodstream.[1]
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 (Minimum) ; P100 or PAPR recommended for powder handling.[1] | Nanomolar potency implies that microgram-level inhalation could be biologically active.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil min; Inner: 4 mil).[1] | Critical: If using DMSO, change outer gloves immediately upon splash.[1] DMSO degrades nitrile breakthrough time significantly.[1] |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) or Sleeve Covers.[1] | Standard cotton coats absorb liquids and hold the compound against the skin.[1] Tyvek repels particulates and splashes.[1] |
| Ocular | Chemical Splash Goggles .[1] | Safety glasses with side shields are inadequate for liquid handling of potent compounds in DMSO.[1] |
Part 3: Operational Workflow (Step-by-Step)
Phase 1: Receipt & Storage
-
Receipt: Inspect the vial for breakage inside a fume hood. Do not open shipping packaging on an open bench.
-
Storage: Store powder at -20°C (long term) or -80°C (if dissolved in solvent).
-
Environment: Keep desiccated. Hydrolysis is slow but moisture can affect precise weighing for IC50 assays.[1]
Phase 2: Solubilization (The High-Risk Step)
Solubility: FT671-R is soluble in DMSO (~25 mg/mL).[1][3] Protocol:
-
Transfer the vial to a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood.[1]
-
Static Control: Use an anti-static gun or polonium strip if weighing powder, as fluorinated compounds can be static-prone and "jump" from spatulas.[1]
-
Solvent Addition: Add DMSO gently down the side of the vial.
-
Vortexing: Cap tightly. Vortex inside the hood.[1]
-
Aliquot: Immediately aliquot into single-use amber vials to avoid freeze-thaw cycles.
-
Why? Repeated opening of a high-concentration stock increases inhalation risk and introduces moisture.[1]
-
Phase 3: Experimental Application
When treating cells (e.g., MM.1S, HCT116):
-
Dilute the stock solution in media before removing it from the hood/BSC.[1]
-
Final concentration in wells is usually low (nM range), but the stock is dangerous (mM range).[1]
-
Surface Decontamination: Wipe all surfaces with 10% Bleach followed by 70% Ethanol .[1] Bleach helps oxidize/degrade organic contaminants; ethanol removes the residue.[1]
Part 4: Disposal & Emergency Response
Waste Management: FT671-R must never be disposed of down the drain.[1]
-
Solid Waste: Tips, tubes, and gloves go into "Hazardous Chemical Waste" (Incineration stream).[1]
-
Liquid Waste: Collect all media and DMSO solutions in a dedicated carboy labeled "High Potency Organic / Fluorinated Waste."
Spill Response (Powder):
-
Evacuate the immediate area.
-
Don PPE: Double gloves, Tyvek suit, P100 respirator.[1]
-
Cover: Gently cover the powder with a damp paper towel (dampened with water/surfactant) to prevent aerosolization.[1]
-
Wipe: Scoop up the material. Clean area with soap and water 3x.[1]
Spill Response (DMSO Solution):
-
Absorb: Use a chemical absorbent pad immediately.[1]
-
Do NOT wipe vigorously, as this spreads the DMSO/Compound mix.[1]
-
Dispose: Place pads in a sealed hazardous waste bag.
References
-
Turnbull, A. P., et al. (2017).[1][2][4][6] Molecular basis of USP7 inhibition by selective small-molecule inhibitors. Nature, 550(7677), 481-486.[1][2][4][6]
-
TargetMol Chemicals. (n.d.). FT671 Safety and Handling Data.
- Source for solubility (DMSO)
-
MedChemExpress (MCE). (2024).[1] FT671 Product Datasheet & SDS.
- Verification of physical properties and in vivo dosage guidelines.
Sources
- 1. FT671 supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]
- 2. (R)-FT671 supplier | CAS No :1959551-26-8 and 1959551-27-9| USP7 Inhibitor |AOBIOUS [aobious.com]
- 3. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
